molecular formula C30H52O3 B1150621 Dammar-20(21)-en-3,24,25-triol

Dammar-20(21)-en-3,24,25-triol

Cat. No.: B1150621
M. Wt: 460.7 g/mol
InChI Key: ASMOUVFUKZIYNJ-WYAOSOTQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dammar-20(21)-en-3,24,25-triol has been reported in Aglaia odorata with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-6-[(3S,5R,8R,9R,10R,13R,14R,17S)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-6-ene-2,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-25,31-33H,1,9-18H2,2-8H3/t20-,21-,22+,23-,24+,25-,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMOUVFUKZIYNJ-WYAOSOTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C(=C)CCC(C(C)(C)O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C(=C)CC[C@H](C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Dammar-20(21)-en-3,24,25-triol: Properties, Protocols, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dammar-20(21)-en-3,24,25-triol is a tetracyclic triterpenoid (B12794562) compound isolated from various plant sources, notably from the genus Shorea and Walsura robusta.[1] This molecule has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antiviral, cytotoxic, and anti-inflammatory properties.[1] Structurally, it is characterized by a dammarane (B1241002) skeleton with hydroxyl groups at positions 3, 24, and 25.[1] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its isolation and purification, and an exploration of its known biological activities and potential mechanisms of action.

Physical and Chemical Properties

This compound is a complex organic molecule with the properties summarized below. While a complete set of experimentally determined physical constants is not extensively reported in the literature, the available data provides a foundational understanding of the compound.

Physical Properties
PropertyValueSource
Molecular Formula C₃₀H₅₂O₃[2]
Molecular Weight 460.73 g/mol [2]
CAS Number 55050-69-6
Appearance Needle-like crystals (from chloroform-methanol)[1]
Solubility Soluble in DMSO
Chemical Properties

This compound undergoes several types of chemical reactions, primarily involving its hydroxyl groups and the double bond in the side chain.

Reaction TypeDescriptionProducts
Oxidation The hydroxyl groups can be oxidized.Can be oxidized to form derivatives such as 24,25-epoxy-dammar-20(21)-en-3-one.[1]
Substitution The compound can participate in substitution reactions.Can undergo reactions like the Mannich reaction to form aminomethylated products.[1]
Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data has been reported:

TechniqueData
¹H NMR (500 MHz, CDCl₃) Characteristic signals at δ 5.28 (H-21), δ 3.52 (H-3), and δ 1.26 (C-24 and C-25 methyl groups).[1]
High-Resolution Mass Spectrometry (HRMS) [M+Na]⁺ at m/z 531.3659 (calculated 531.3662 for C₃₀H₅₂O₆Na).[1]
UV-Vis Spectroscopy UV detection for HPLC analysis is commonly performed at 203 nm and 210 nm.[1]

Experimental Protocols

The isolation and purification of this compound from its natural sources, such as the bark of Walsura robusta, involve a multi-step process.

Extraction

A common method for extracting crude dammarane derivatives involves solvent extraction.

  • Maceration: Dried and powdered plant material (e.g., Walsura robusta bark) is macerated with a suitable solvent. One study reported optimal crude extract yields of 12.4% (w/w) using 95% ethanol (B145695) at 60°C for 24 hours.[1]

  • Solvent Evaporation: The solvent is evaporated under reduced pressure to yield a viscous residue.[1]

  • Liquid-Liquid Partitioning: The residue is suspended in water and partitioned with a solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to remove non-polar compounds such as lipids and pigments. The aqueous phase, which is enriched with the more polar triterpenoids, is collected for further purification.[1]

Chromatographic Purification

A combination of column chromatography and High-Performance Liquid Chromatography (HPLC) is typically employed to achieve high purity.

Silica gel column chromatography is a fundamental step for the initial separation of the target compound from the crude extract.

ParameterDescription
Stationary Phase Silica Gel 60 (200–300 mesh)
Column Dimensions Example: 120 cm × 5 cm
Eluent System A gradient of hexane-ethyl acetate, starting from a non-polar mixture (e.g., 8:2) and gradually increasing the polarity to 100% ethyl acetate (0:10).[1]
Fraction Collection Fractions are collected and analyzed (e.g., by TLC) to identify those containing the target compound. In one protocol, the target compound eluted at a hexane-ethyl acetate ratio of 6:4.[1]

For final purification to achieve a purity of >98%, semi-preparative HPLC is utilized.[1]

ParameterDescription
Column C18, 5 µm particle size
Column Dimensions Example: 250 mm × 10 mm
Mobile Phase Isocratic elution with acetonitrile-water (MeCN-H₂O), for instance, in a 52:48 ratio.[1]
Flow Rate Example: 2 mL/min
Detection UV at 203 nm.[1]
Crystallization

The final step to obtain highly pure, crystalline this compound involves recrystallization.

  • Solvent System: A mixture of chloroform (B151607) and methanol (B129727) (e.g., 1:1 v/v) has been shown to be effective.[1]

  • Procedure: The purified fraction is dissolved in the solvent system, and slow evaporation at a reduced temperature (e.g., 4°C) over several hours (e.g., 72 hours) can yield needle-like crystals.[1]

Biological Activity and Signaling Pathways

This compound has demonstrated a range of biological activities that are of interest to the pharmaceutical and nutraceutical industries.

Cytotoxic and Anti-Cancer Activity

Studies have shown that this compound exhibits cytotoxic properties against various cancer cell lines.[1] In vitro research indicates that it can induce apoptosis in human cancer cells, making it a potential candidate for cancer therapeutic development.[1] While the precise molecular targets for this compound are not fully elucidated, a related dammarane triterpenoid, 20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol, has been shown to negatively regulate the activation of STAT3 and ERK pathways in HepG2 cells, leading to cell cycle arrest and apoptosis.[3] This suggests a potential mechanism of action for dammarane triterpenoids in cancer.

G cluster_invitro In Vitro Analysis Cancer_Cell_Lines Cancer Cell Lines (e.g., Breast, Colon) Compound_Treatment Treat with This compound (Varying Concentrations) Cancer_Cell_Lines->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, XTT) Compound_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI Staining) Compound_Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (e.g., Caspases, STAT3, ERK) Compound_Treatment->Western_Blot IC50_Determination Determine IC50 Value Viability_Assay->IC50_Determination

Caption: Experimental workflow for assessing the in vitro cytotoxicity of this compound.

Dammarane triterpenoids are known to induce apoptosis. The diagram below illustrates the general intrinsic and extrinsic apoptosis pathways, which are likely targets for this class of compounds.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor (e.g., Fas, TNFR1) Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Dammarane This compound Dammarane->Death_Receptor Induces Dammarane->Mitochondrion Induces Stress Apoptosis Apoptosis Caspase3->Apoptosis

Caption: General overview of apoptosis signaling pathways potentially modulated by this compound.

Antiviral Activity

Research has indicated that this compound possesses antiviral properties. For instance, one study highlighted its ability to significantly reduce the replication of Herpes Simplex Virus type 1 (HSV-1) in vitro.[1] The proposed mechanism of action involves the inhibition of specific enzymes that are critical for viral replication.[1] Further research is required to identify the specific viral or host cell enzymes targeted by this compound.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. It has been found to downregulate the expression of pro-inflammatory cytokines in macrophage cells, suggesting its potential in the management of inflammatory conditions.[1]

Conclusion

This compound is a promising natural product with a multifaceted pharmacological profile. Its cytotoxic, antiviral, and anti-inflammatory activities warrant further investigation for potential therapeutic applications. This guide provides a foundational repository of its known physical and chemical properties, along with detailed protocols for its isolation and purification, to aid researchers in their future studies of this intriguing molecule. The elucidation of its specific molecular targets and a more comprehensive characterization of its spectral properties will be critical next steps in advancing its development from a laboratory curiosity to a potential therapeutic agent.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Dammarane-Type Triterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway of dammarane-type triterpenoids, a class of compounds with significant pharmacological interest, including the well-known ginsenosides (B1230088). This document details the enzymatic steps, key intermediates, and relevant quantitative data. Furthermore, it offers detailed experimental protocols for the characterization of this pathway and visual diagrams to elucidate the complex relationships within it.

The Core Biosynthetic Pathway

The biosynthesis of dammarane-type triterpenoids originates from the mevalonate (B85504) (MVA) pathway in the cytoplasm, which provides the universal isoprene (B109036) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1] These C5 units are sequentially condensed to form the C30 precursor, squalene (B77637).

The dedicated pathway to dammarane-type triterpenoids begins with the cyclization of 2,3-oxidosqualene (B107256). This intricate process and the subsequent modifications are catalyzed by a series of key enzymes, primarily oxidosqualene cyclases (OSCs), cytochrome P450 monooxygenases (CYP450s), and UDP-dependent glycosyltransferases (UGTs).[2]

The key steps are:

  • Squalene Epoxidation: Squalene is oxidized to 2,3-oxidosqualene by the enzyme squalene epoxidase (SQE). This is considered one of the rate-limiting steps in the overall pathway.[1]

  • Cyclization to Dammarenediol-II: The crucial cyclization of 2,3-oxidosqualene to form the foundational dammarane (B1241002) skeleton, dammarenediol-II, is catalyzed by dammarenediol-II synthase (DS) .[3][4] This enzyme directs the pathway specifically towards dammarane-type triterpenoids.

  • Hydroxylation to Protopanaxadiol (B1677965) (PPD): Dammarenediol-II undergoes hydroxylation at the C-12 position to yield protopanaxadiol (PPD). This reaction is catalyzed by a specific cytochrome P450 enzyme, CYP716A47 , also known as protopanaxadiol synthase.[5][6]

  • Hydroxylation to Protopanaxatriol (B1242838) (PPT): PPD can be further hydroxylated at the C-6 position to form protopanaxatriol (PPT). This step is catalyzed by another cytochrome P450, CYP716A53v2 , or protopanaxatriol synthase.[6][7]

  • Glycosylation: The final and most extensive diversification of dammarane-type triterpenoids occurs through glycosylation. A multitude of UDP-glycosyltransferases (UGTs) attach various sugar moieties to the hydroxyl groups of the dammarane aglycones (PPD and PPT), creating a vast array of ginsenosides with diverse pharmacological activities.[8][9]

Below is a diagram illustrating the core biosynthetic pathway.

Dammarane_Biosynthesis cluster_upstream Upstream Pathway (MVA) cluster_dammarane Dammarane-Type Triterpenoid (B12794562) Core Biosynthesis IPP_DMAPP IPP & DMAPP Squalene Squalene IPP_DMAPP->Squalene Multiple Steps Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene SQE Dammarenediol Dammarenediol-II Oxidosqualene->Dammarenediol DS PPD Protopanaxadiol (PPD) Dammarenediol->PPD CYP716A47 (Protopanaxadiol Synthase) PPT Protopanaxatriol (PPT) PPD->PPT CYP716A53v2 (Protopanaxatriol Synthase) Ginsenosides_PPD PPD-type Ginsenosides PPD->Ginsenosides_PPD UGTs Ginsenosides_PPT PPT-type Ginsenosides PPT->Ginsenosides_PPT UGTs

Core biosynthetic pathway of dammarane-type triterpenoids.

Quantitative Data on Key Enzymes and Heterologous Production

Understanding the quantitative aspects of the dammarane biosynthesis pathway is crucial for metabolic engineering and optimizing production. This section summarizes available data on enzyme kinetics and product yields in various heterologous expression systems.

Enzyme Kinetic Parameters

While comprehensive kinetic data for all enzymes in the pathway is not always readily available in a standardized format, some studies have characterized the activity of key UGTs.

EnzymeSubstrateKm (µM)Vmax (mol/L·min)kcat (s-1)kcat/Km (s-1·M-1)Source
SGT (from Salinispora tropica)UDP-glucose12,0000.56--[10]
PgUGT74AE2PPD25---[9]
PgUGT74AE2Compound K40---[9]
Bs-YjiCGinsenoside Rg399.0-5.25.3 x 104[11]

Note: Data is often presented in different units and under varying experimental conditions, making direct comparisons challenging. "-" indicates data not reported in the cited source.

Product Yields in Heterologous Systems

Metabolic engineering efforts have enabled the production of dammarane-type triterpenoids in various microbial hosts, most notably Saccharomyces cerevisiae. The table below presents a selection of reported product yields.

ProductHost OrganismYieldSource
Dammarenediol-IIEscherichia coli8.63 mg/L[12]
Dammarenediol-IIChlamydomonas reinhardtii~2.6 mg/L
Dammarenediol-IITransgenic Tobacco Cell Culture5.2 mg/L[13]
Protopanaxadiol (PPD)Saccharomyces cerevisiae1.55 g/L (in shake flasks)[14]
Protopanaxadiol (PPD)Saccharomyces cerevisiae15.88 g/L (in 5-L bioreactor)[14]
Protopanaxadiol (PPD)Transgenic Tobacco125.9 µg/g DW[15]
Ginsenoside CKSaccharomyces cerevisiae433.1 ± 8.3 mg/L[16]
Ginsenoside Rg3Saccharomyces cerevisiae254.07 ± 56.49 mg/L
Ginsenoside RdSaccharomyces cerevisiae3.49 µmol/g/L[17]
Ginsenoside ReSaccharomyces cerevisiae3.6 g/L[1]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the dammarane-type triterpenoid biosynthesis pathway.

Heterologous Expression and Purification of Dammarenediol-II Synthase in E. coli

This protocol outlines the steps for producing and purifying recombinant dammarenediol-II synthase (DS) for in vitro characterization.

1. Gene Cloning and Vector Construction:

  • Amplify the open reading frame (ORF) of the DS gene from Panax ginseng cDNA using specific primers.
  • Clone the amplified DS gene into an appropriate expression vector, such as pET-30a, which incorporates a His-tag for purification.
  • Transform the recombinant plasmid into a suitable E. coli expression strain, like Rosetta (DE3), which is optimized for the expression of eukaryotic proteins containing rare codons.[7]

2. Protein Expression:

  • Inoculate a single colony of the transformed E. coli into 10 mL of LB broth containing the appropriate antibiotics (e.g., kanamycin (B1662678) and chloramphenicol).
  • Grow the culture overnight at 37°C with shaking.
  • Dilute the overnight culture 50-fold into 1 L of fresh LB broth with antibiotics and grow at 37°C until the OD600 reaches 0.4-0.6.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.6 mM.
  • Continue to culture for 4 hours at a reduced temperature (e.g., 16-25°C) to enhance protein solubility.[7]

3. Cell Lysis and Inclusion Body Solubilization:

  • Harvest the cells by centrifugation.
  • Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication.
  • Centrifuge the lysate to pellet the inclusion bodies.
  • Dissolve the inclusion body pellet in a solubilization buffer (e.g., 20 mmol/L Tris-HCl, 10 mmol/L imidazole (B134444), 0.5 mol/L NaCl).[7]

4. Protein Purification:

  • Purify the recombinant DS protein using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin, utilizing the His-tag.
  • Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
  • Elute the purified DS protein with an elution buffer containing a high concentration of imidazole.
  • Analyze the purity of the eluted fractions by SDS-PAGE.

In Vitro Enzyme Assay for Cytochrome P450s (CYP716A47 and CYP716A53v2)

This protocol describes the general procedure for assessing the catalytic activity of recombinant CYP450 enzymes involved in the dammarane pathway.

1. Microsome Preparation (from recombinant yeast or insect cells):

  • Express the CYP450 enzyme (e.g., CYP716A47 or CYP716A53v2) and a suitable NADPH-cytochrome P450 reductase (CPR) in a host system like yeast (e.g., WAT11 strain) or insect cells (e.g., Sf9).
  • Harvest the cells and perform cell lysis.
  • Isolate the microsomal fraction, which contains the membrane-bound CYP450s and CPR, by ultracentrifugation.[6]

2. Enzyme Reaction:

  • Prepare a reaction mixture containing:
  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
  • NADPH (as a cofactor)
  • The substrate (e.g., dammarenediol-II for CYP716A47, or protopanaxadiol for CYP716A53v2) dissolved in a suitable solvent.
  • The microsomal fraction containing the recombinant enzyme.
  • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 2 hours).[6]

3. Product Extraction and Analysis:

  • Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate (B1210297) or n-butanol).
  • Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.
  • Analyze the reaction products by LC-MS/MS to identify and quantify the formation of the expected hydroxylated compounds (PPD or PPT).

In Vitro Enzyme Assay for UDP-Glycosyltransferases (UGTs)

This protocol details the steps to determine the activity of UGTs in glycosylating dammarane aglycones.

1. Recombinant Enzyme Preparation:

  • Express and purify the recombinant UGT protein, for example, from E. coli.

2. Enzyme Reaction:

  • Prepare a reaction mixture containing:
  • Reaction buffer (e.g., Tris-HCl buffer at an optimal pH).
  • UDP-sugar donor (e.g., UDP-glucose).
  • Aglycone acceptor (e.g., PPD or PPT).
  • Purified recombinant UGT enzyme.
  • Incubate the reaction at an optimal temperature for a specific time.

3. Product Analysis:

  • Terminate the reaction.
  • Analyze the formation of glycosylated products using HPLC or LC-MS/MS.[10]

LC-MS/MS Method for Quantitative Analysis of Dammarane-Type Triterpenoids

This protocol provides a general framework for the quantification of key intermediates and products in the dammarane biosynthesis pathway.

1. Sample Preparation:

  • For in vitro enzyme assays, perform a liquid-liquid extraction of the reaction mixture as described in the respective assay protocols.
  • For biological samples (e.g., plant extracts, yeast cultures), perform an appropriate extraction method (e.g., methanol (B129727) or ethanol (B145695) extraction followed by solid-phase extraction for cleanup).
  • Evaporate the solvent and reconstitute the sample in the initial mobile phase.

2. LC-MS/MS Conditions:

  • Chromatographic Separation:
  • Column: A C18 reversed-phase column is commonly used (e.g., Agilent Zorbax C18, 50 mm × 2.1 mm, 3.5 μm).
  • Mobile Phase: A gradient of water (often with a modifier like formic acid) and an organic solvent like acetonitrile (B52724) or methanol. A typical gradient might start with a higher aqueous percentage and ramp up to a high organic percentage to elute the hydrophobic triterpenoids.
  • Flow Rate: Typically in the range of 0.2-0.4 mL/min.
  • Column Temperature: Maintained at a constant temperature, for example, 40°C.[18]
  • Mass Spectrometry Detection:
  • Ionization Source: Electrospray ionization (ESI) is commonly used, often in positive ion mode.
  • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, which provides high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for each analyte.
  • Optimization: The declustering potential, collision energy, and other MS parameters should be optimized for each compound to achieve the best signal intensity.

3. Quantification:

  • Generate a calibration curve using authentic standards of the compounds of interest.
  • Include an internal standard to correct for variations in sample preparation and instrument response.
  • Calculate the concentration of the analytes in the samples based on the calibration curve.

Structural Elucidation of Dammarane-Type Triterpenoids by NMR Spectroscopy

This protocol outlines the general workflow for confirming the chemical structure of isolated dammarane-type triterpenoids using Nuclear Magnetic Resonance (NMR) spectroscopy.

1. Sample Preparation:

  • Isolate the compound of interest to a high purity using chromatographic techniques such as column chromatography and preparative HPLC.
  • Dissolve a sufficient amount of the purified compound (typically 5-10 mg) in a deuterated solvent (e.g., pyridine-d5, methanol-d4, or chloroform-d).[19]

2. NMR Data Acquisition:

  • Acquire a series of 1D and 2D NMR spectra. Essential experiments include:
  • 1D 1H NMR: Provides information about the proton environments in the molecule.
  • 1D 13C NMR: Shows the chemical shifts of all carbon atoms.
  • 2D COSY (Correlation Spectroscopy): Reveals proton-proton (1H-1H) couplings, helping to identify connected spin systems.
  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (1H-13C one-bond correlations).
  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away (1H-13C long-range correlations). This is crucial for connecting different fragments of the molecule.[19][20]

3. Spectral Analysis and Structure Determination:

  • Assign the chemical shifts of all protons and carbons in the molecule by systematically analyzing the 1D and 2D NMR data.
  • Use the correlations observed in the COSY, HSQC, and HMBC spectra to piece together the molecular structure, including the dammarane skeleton and the identity and attachment points of any sugar moieties.

Visualization of Experimental and Logical Workflows

The following diagrams, created using Graphviz (DOT language), illustrate a typical experimental workflow for enzyme characterization and the logical relationships in NMR-based structural elucidation.

Enzyme_Characterization_Workflow cluster_gene Gene Identification & Cloning cluster_expression Protein Expression & Purification cluster_activity Functional Characterization A Identify Candidate Gene (e.g., from transcriptome data) B Amplify Gene ORF (PCR) A->B C Clone into Expression Vector B->C D Transform into Expression Host (e.g., E. coli, Yeast) C->D E Induce Protein Expression D->E F Cell Lysis & Protein Extraction E->F G Purify Recombinant Protein (e.g., Affinity Chromatography) F->G H In Vitro Enzyme Assay (with substrate & cofactors) G->H I Product Analysis (LC-MS/MS) H->I J Determine Kinetic Parameters (Km, Vmax) I->J

Experimental workflow for enzyme characterization.

NMR_Elucidation_Logic A 1D ¹H & ¹³C NMR (Initial signal identification) B 2D COSY (¹H-¹H connectivities) A->B C 2D HSQC (Direct ¹H-¹³C correlations) A->C E Assign Spin Systems (e.g., sugar rings, aglycone fragments) B->E C->E D 2D HMBC (Long-range ¹H-¹³C correlations) F Connect Structural Fragments D->F E->F G Propose Final Structure F->G

Logical relationships in NMR structural elucidation.

References

Unraveling the Anti-Cancer Mechanisms of Dammarane Triterpenoids: A Technical Guide to the Action of Dammar-20(21)-en-3,24,25-triol and its Analogs in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular mechanisms underlying the anti-cancer properties of dammarane-type triterpenoids, with a specific focus on the actions of compounds structurally related to Dammar-20(21)-en-3,24,25-triol. Due to the limited specific research on this compound, this paper will leverage the significant findings from studies on its close structural analog, 20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol (also known as 25-OCH3-PPD or GS25), to provide a comprehensive understanding of the potential therapeutic actions of this class of compounds. This guide will detail the signaling pathways affected, summarize quantitative data, and outline the experimental protocols used to elucidate these mechanisms.

Core Anti-Cancer Activities: Induction of Apoptosis and Cell Cycle Arrest

Dammarane-type triterpenoids exhibit potent anti-cancer effects primarily through the induction of programmed cell death (apoptosis) and by causing cell cycle arrest in cancer cells.[1][2] Studies on the analog 25-OCH3-PPD have demonstrated its ability to decrease cancer cell survival and inhibit proliferation by halting the cell cycle at the G1 phase.[1][2]

Table 1: Cytotoxic and Anti-proliferative Effects of 25-OCH3-PPD on Prostate Cancer Cell Lines

Cell LineTypeParameterConcentrationEffectReference
LNCaPAndrogen-dependent prostate cancerApoptosis10 µM3-fold increase[1]
LNCaPAndrogen-dependent prostate cancerApoptosis50 µM>6-fold increase[1]
PC3Androgen-independent prostate cancerApoptosis50 µM10-fold increase[1]
LNCaPAndrogen-dependent prostate cancerProliferation25 µM40% inhibition[1]
PC3Androgen-independent prostate cancerProliferation25 µM85% inhibition[1]

Molecular Mechanisms of Action: Key Signaling Pathways

The anti-cancer activity of 25-OCH3-PPD is attributed to its modulation of several key signaling pathways that are crucial for cancer cell growth, survival, and proliferation.

Induction of Apoptosis via Caspase Activation

25-OCH3-PPD has been shown to induce apoptosis through the activation of the caspase cascade.[1][2] This involves the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3). The cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, is also observed.[1][2]

25-OCH3-PPD 25-OCH3-PPD Caspase-8 Caspase-8 25-OCH3-PPD->Caspase-8 Activates Caspase-9 Caspase-9 25-OCH3-PPD->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Caspase-9->Caspase-3 Activates PARP PARP Caspase-3->PARP Cleaves Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved PARP Cleaved PARP PARP->Cleaved PARP

Fig. 1: 25-OCH3-PPD Induced Apoptotic Pathway.
G1 Cell Cycle Arrest through Modulation of Cyclin-Dependent Kinases and their Inhibitors

The compound induces G1 cell cycle arrest by downregulating the expression of key proteins that drive cell cycle progression, including Cyclin D1 and cyclin-dependent kinases (cdks) 2 and 4.[1][2] Concurrently, it increases the expression of the cdk inhibitors p21 and p27.[1]

25-OCH3-PPD 25-OCH3-PPD p21 p21 25-OCH3-PPD->p21 Upregulates p27 p27 25-OCH3-PPD->p27 Upregulates Cyclin D1 Cyclin D1 25-OCH3-PPD->Cyclin D1 Downregulates CDK2 CDK2 25-OCH3-PPD->CDK2 Downregulates CDK4 CDK4 25-OCH3-PPD->CDK4 Downregulates G1 Phase Progression G1 Phase Progression p21->G1 Phase Progression p27->G1 Phase Progression Cyclin D1->G1 Phase Progression CDK2->G1 Phase Progression CDK4->G1 Phase Progression G1 Arrest G1 Arrest G1 Phase Progression->G1 Arrest

Fig. 2: G1 Cell Cycle Arrest by 25-OCH3-PPD.
Inhibition of Pro-Survival Signaling Pathways

25-OCH3-PPD has been found to inhibit the activation of the STAT3 and ERK signaling pathways, which are often hyperactivated in cancer and contribute to cell proliferation and survival.[3][4] Furthermore, it downregulates the expression of MDM2 and E2F1, proteins associated with cell proliferation.[1][2]

Table 2: Effects of 25-OCH3-PPD on Key Signaling Proteins in Prostate Cancer Cells

ProteinFunctionEffect of 25-OCH3-PPDReference
MDM2Negative regulator of p53Decreased expression[1][2]
E2F1Transcription factor for cell cycle progressionDecreased expression[1][2]
Cyclin D1G1/S phase transitionDecreased expression[1][2]
cdk2Cell cycle progressionDecreased expression[1][2]
cdk4Cell cycle progressionDecreased expression[1][2]
p21Cdk inhibitorIncreased expression[1]
p27Cdk inhibitorIncreased expression[1]
Cleaved PARPApoptosis markerIncreased levels[1][2]
Cleaved Caspase-3Executioner caspaseIncreased levels[1][2]
Cleaved Caspase-8Initiator caspaseIncreased levels[1][2]
Cleaved Caspase-9Initiator caspaseIncreased levels[1][2]
Androgen ReceptorProstate cancer proliferationInhibited expression (in LNCaP)[1][2]
PSAProstate cancer markerInhibited expression (in LNCaP)[1][2]

In Vivo Anti-Tumor Efficacy

The anti-cancer effects of 25-OCH3-PPD have also been demonstrated in vivo using mouse xenograft models of androgen-independent prostate cancer.[1]

Table 3: In Vivo Tumor Growth Inhibition by 25-OCH3-PPD in a PC3 Xenograft Model

DosageFrequencyDurationTumor Growth InhibitionReference
5 mg/kg/day3 days/week4 weeks30%[1]
20 mg/kg/day3 days/week4 weeks67%[1]

Furthermore, combining 25-OCH3-PPD with conventional chemotherapeutic agents like taxotere and gemcitabine (B846) resulted in significantly enhanced anti-tumor effects, with tumor regression being almost complete.[1][2]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the studies of 25-OCH3-PPD.

Cell Viability and Proliferation Assay (MTT Assay)
  • Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.

    • The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
  • Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Protocol:

    • Cells are treated with the test compound for a specified time.

    • Both adherent and floating cells are collected and washed with cold PBS.

    • Cells are resuspended in Annexin V binding buffer.

    • Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

    • The stained cells are analyzed by flow cytometry.

      • Annexin V-negative/PI-negative: Viable cells

      • Annexin V-positive/PI-negative: Early apoptotic cells

      • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative/PI-positive: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
  • Principle: Measures the DNA content of cells to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

  • Protocol:

    • Cells are treated with the test compound.

    • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

    • Fixed cells are washed and treated with RNase A to remove RNA.

    • Cells are stained with Propidium Iodide (PI), which intercalates with DNA.

    • The DNA content of the cells is analyzed by flow cytometry.

    • The percentage of cells in each phase of the cell cycle is quantified.

Western Blot Analysis
  • Principle: Detects and quantifies the expression levels of specific proteins in cell lysates.

  • Protocol:

    • Cells are treated with the test compound and then lysed to extract total proteins.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE.

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with primary antibodies specific to the target proteins.

    • The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

    • The intensity of the bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

cluster_cell_culture Cell Culture & Treatment cluster_assays Cellular & Molecular Assays cluster_outcomes Data Outcomes Cancer Cells Cancer Cells Treatment Treatment with Dammarane Triterpenoid Cancer Cells->Treatment MTT MTT Assay (Viability/Proliferation) Treatment->MTT Flow_Apoptosis Flow Cytometry (Apoptosis - Annexin V/PI) Treatment->Flow_Apoptosis Flow_CellCycle Flow Cytometry (Cell Cycle - PI) Treatment->Flow_CellCycle WB Western Blot (Protein Expression) Treatment->WB Viability_Data Decreased Cell Viability MTT->Viability_Data Apoptosis_Data Increased Apoptosis Flow_Apoptosis->Apoptosis_Data CellCycle_Data G1 Phase Arrest Flow_CellCycle->CellCycle_Data Protein_Data Modulation of Key Proteins WB->Protein_Data

Fig. 3: Experimental Workflow for In Vitro Analysis.

Conclusion and Future Directions

The available evidence, primarily from studies on the analog 20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol, strongly suggests that dammarane-type triterpenoids like this compound hold significant potential as anti-cancer agents. Their multi-faceted mechanism of action, involving the induction of apoptosis, cell cycle arrest, and inhibition of key pro-survival signaling pathways, makes them attractive candidates for further drug development. Future research should focus on elucidating the specific molecular targets and mechanisms of this compound itself and evaluating its efficacy and safety in preclinical and clinical settings. The synergistic effects observed with conventional chemotherapies also warrant further investigation for the development of novel combination cancer therapies.

References

Biological Activities of Triterpenoids from Walsura robusta: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Walsura robusta Roxb., a plant from the Meliaceae family, is a rich source of structurally diverse triterpenoids, particularly limonoids. These compounds have garnered significant scientific interest due to their wide range of biological activities. This technical guide provides an in-depth overview of the cytotoxic, anti-inflammatory, antimicrobial, and multidrug resistance reversal properties of triterpenoids isolated from Walsura robusta. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the elucidated signaling pathways to facilitate further research and drug development endeavors.

Introduction

Triterpenoids are a large and diverse class of naturally occurring organic compounds derived from a 30-carbon precursor, squalene. Within the Meliaceae family, and specifically in the genus Walsura, these compounds, especially the highly oxygenated and structurally complex limonoids, are abundant.[1] Research into the phytochemistry of Walsura robusta has led to the isolation and characterization of numerous novel triterpenoids, many of which have demonstrated potent biological effects, highlighting their potential as lead compounds for the development of new therapeutic agents.[2] This guide focuses on the key biological activities of these compounds, providing a consolidated resource for researchers in the field.

Cytotoxic Activity

Several triterpenoids from Walsura robusta have exhibited significant cytotoxic effects against a variety of human cancer cell lines. This activity is a crucial area of investigation for the development of novel anticancer therapies.

Quantitative Cytotoxicity Data

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cell growth. A summary of the reported IC50 values for various triterpenoids from Walsura robusta is presented below.

CompoundCell LineIC50 (µM)Reference
Walsuronoid DHL-60 (Leukemia)2.7[3]
SMMC-7721 (Liver Cancer)3.5[3]
A-549 (Lung Cancer)4.1[3]
MCF-7 (Breast Cancer)3.9[3]
SW480 (Colon Cancer)4.5[3]
Walsuronoid EHL-60 (Leukemia)3.1[3]
SMMC-7721 (Liver Cancer)4.2[3]
A-549 (Lung Cancer)3.8[3]
MCF-7 (Breast Cancer)3.5[3]
SW480 (Colon Cancer)4.1[3]
Walsurobustone ASMMC-7721 (Liver Cancer)3.51[2]
A-549 (Lung Cancer)5.86[2]
MCF-7 (Breast Cancer)3.59[2]
SW480 (Colon Cancer)4.70[2]
Walsurobustone BMCF-7 (Breast Cancer)2.76[2]
Walsurobustone CSMMC-7721 (Liver Cancer)0.44[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The triterpenoid (B12794562) compounds, dissolved in dimethyl sulfoxide (B87167) (DMSO) and diluted with culture medium to various concentrations, are added to the wells. A vehicle control (DMSO) and a positive control (e.g., cisplatin (B142131) or paclitaxel) are also included.

  • Incubation: The plates are incubated for a further 48 to 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The culture medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 values are determined by plotting cell viability against compound concentration.

Signaling Pathway of Walsuronoid B-Induced Apoptosis

Walsuronoid B has been shown to induce apoptosis in liver cancer cells through the generation of reactive oxygen species (ROS) and the activation of the p53 signaling pathway. This leads to mitochondrial and lysosomal dysfunction, ultimately resulting in cell death.[4][5]

Walsuronoid_B_Pathway Walsuronoid_B Walsuronoid B ROS ↑ Reactive Oxygen Species (ROS) Walsuronoid_B->ROS p53 ↑ p53 Activation ROS->p53 p53->ROS Mitochondria Mitochondrial Dysfunction p53->Mitochondria Lysosome Lysosomal Dysfunction p53->Lysosome Apoptosis Apoptosis Mitochondria->Apoptosis Lysosome->Apoptosis

Caption: Walsuronoid B-induced apoptotic signaling pathway.

Anti-inflammatory Activity

Certain triterpenoids from Walsura robusta have demonstrated notable anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often expressed as the IC50 value for the inhibition of NO production.

CompoundCell LineIC50 (µM)Reference
Walrobsin ARAW 264.77.8[6][7]
Walrobsin MRAW 264.77.96[8][9]
Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the production of nitrite (B80452), a stable and quantifiable breakdown product of NO, in cell culture supernatants.

Principle: In the presence of an inflammatory stimulus like LPS, macrophages (e.g., RAW 264.7 cells) upregulate the expression of inducible nitric oxide synthase (iNOS), leading to a significant increase in NO production.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates at a density of 5 × 10⁴ cells/well and allowed to adhere.

  • Pre-treatment: Cells are pre-treated with various concentrations of the triterpenoid compounds for 1-2 hours.

  • Stimulation: Cells are then stimulated with 1 µg/mL of LPS to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours.

  • Griess Reaction: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

  • Absorbance Measurement: After a 10-15 minute incubation at room temperature, the absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve, and the percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

Signaling Pathway of Walrobsin M-Mediated Anti-inflammatory Action

Walrobsin M has been found to exert its anti-inflammatory effects by down-regulating the phosphorylation of key proteins in the mitogen-activated protein kinase (MAPK) signaling pathway, specifically extracellular signal-regulated kinase (ERK) and p38.[8][9]

Walrobsin_M_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Signaling (ERK, p38) TLR4->MAPK_Pathway Inflammatory_Response ↓ Pro-inflammatory Mediators (e.g., NO) MAPK_Pathway->Inflammatory_Response Walrobsin_M Walrobsin M Walrobsin_M->MAPK_Pathway

Caption: Anti-inflammatory mechanism of Walrobsin M.

Antimicrobial Activity

While research into the antimicrobial properties of specific triterpenoids from Walsura robusta is still emerging, preliminary studies on crude extracts of the plant have indicated some activity against various bacterial strains.

Quantitative Antimicrobial Data

Data on the minimum inhibitory concentration (MIC) of purified triterpenoids from Walsura robusta is limited. One study on compounds from the related Walsura genus showed antibacterial activity. For instance, compounds from Walsura cochinchinensis exhibited MIC values ranging from 16 to 128 µg/mL against Bacillus cereus and Bacillus subtilis.[10] Another study on crude aqueous extracts of Walsura robusta showed weak activity against both Gram-positive and Gram-negative bacteria, with MICs greater than 25 mg/mL.[11] Further research is required to isolate and test the antimicrobial activity of individual triterpenoids from Walsura robusta.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is incubated with serial dilutions of the test compound in a liquid growth medium.

Methodology:

  • Compound Preparation: The triterpenoid is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth in a 96-well microtiter plate.

  • Bacterial Inoculum: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.

  • Controls: Positive (bacteria and broth), negative (broth only), and solvent controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Reversal of Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multidrug resistance in cancer cells. Some triterpenoids from Walsura robusta have shown the ability to reverse this resistance, making cancer cells more susceptible to conventional anticancer drugs.

Quantitative MDR Reversal Data

The effectiveness of MDR reversal is often expressed as a modulation factor, which indicates the fold-increase in the cytotoxicity of an anticancer drug in the presence of the modulating agent.

CompoundAnticancer DrugCell LineModulation FactorReference
Walsurin ADoxorubicinMCF-7/DOX (Doxorubicin-resistant Breast Cancer)62.76[7]
Experimental Protocol: MDR Reversal Assay

This assay assesses the ability of a compound to sensitize drug-resistant cancer cells to a cytotoxic agent.

Principle: The cytotoxicity of a standard anticancer drug is measured in a drug-resistant cell line, both in the presence and absence of the potential MDR-reversing agent.

Methodology:

  • Cell Seeding: Drug-resistant cancer cells (e.g., MCF-7/DOX) are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with serial dilutions of the anticancer drug (e.g., doxorubicin) alone, or in combination with a fixed, non-toxic concentration of the triterpenoid.

  • Incubation and Viability Assessment: The plates are incubated, and cell viability is assessed using the MTT assay as described in section 2.2.

  • Data Analysis: The IC50 of the anticancer drug is determined in the presence and absence of the triterpenoid. The modulation factor is calculated as the ratio of the IC50 of the drug alone to the IC50 of the drug in the presence of the triterpenoid.

Conclusion

The triterpenoids isolated from Walsura robusta represent a promising source of bioactive compounds with significant potential for therapeutic applications. Their demonstrated cytotoxic, anti-inflammatory, and multidrug resistance reversal activities warrant further investigation. The detailed methodologies and elucidated signaling pathways presented in this guide provide a foundation for future research aimed at understanding the precise mechanisms of action and advancing these natural products through the drug development pipeline. Further studies should focus on the in vivo efficacy and safety of these compounds, as well as on structure-activity relationship studies to optimize their therapeutic potential.

References

In Vitro Antiviral Effects of Dammar-20(21)-en-3,24,25-triol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dammar-20(21)-en-3,24,25-triol, a dammarane-type triterpenoid (B12794562), has emerged as a compound of interest in antiviral research. This technical guide provides a comprehensive overview of the in vitro antiviral effects attributed to this molecule, with a particular focus on its activity against Herpes Simplex Virus Type 1 (HSV-1). This document outlines the current, albeit limited, understanding of its antiviral efficacy, details relevant experimental methodologies for its assessment, and explores the potential molecular pathways involved in its mechanism of action. While specific quantitative data for this compound remains to be fully elucidated in publicly available literature, this guide serves as a foundational resource for researchers seeking to investigate its therapeutic potential.

Introduction

This compound is a tetracyclic triterpenoid belonging to the dammarane (B1241002) family, a class of natural products known for a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. Triterpenoids, in general, have been investigated for their ability to interfere with various stages of the viral life cycle, from entry into the host cell to replication and egress. Initial research has suggested that this compound may possess antiviral capabilities, particularly against enveloped DNA viruses like HSV-1. This guide aims to consolidate the available information and provide a framework for future in vitro studies.

Data Presentation: Antiviral Activity and Cytotoxicity

A thorough review of existing scientific literature did not yield specific quantitative data (EC50, CC50, and Selectivity Index) for the in vitro antiviral activity of this compound against any specific virus. The tables below are structured to accommodate such data as it becomes available through future research.

Table 1: In Vitro Antiviral Activity of this compound

Virus TargetCell LineAssay TypeEC50 (µM)Data Source
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 2: In Vitro Cytotoxicity of this compound

Cell LineAssay TypeIncubation Time (h)CC50 (µM)Data Source
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 3: Selectivity Index of this compound

Virus TargetCell LineSelectivity Index (SI = CC50/EC50)Data Source
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Experimental Protocols

The following are detailed methodologies for key experiments required to evaluate the in vitro antiviral effects of this compound. These protocols are based on standard virological and cell culture techniques.

Cell Culture and Virus Propagation
  • Cell Line: Vero cells (African green monkey kidney epithelial cells) are a commonly used and suitable host for HSV-1 propagation and antiviral assays.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Virus Strain: A well-characterized laboratory strain of HSV-1 (e.g., KOS, F, or MacIntyre) should be used.

  • Virus Stock Preparation: Confluent monolayers of Vero cells are infected with a low multiplicity of infection (MOI) of HSV-1. After observing a significant cytopathic effect (CPE), the virus-containing supernatant and cells are harvested, subjected to three freeze-thaw cycles, and centrifuged to remove cell debris. The resulting supernatant, containing the virus stock, is aliquoted and stored at -80°C. Viral titer is determined by plaque assay.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for determining the cytotoxicity of a compound.

  • Procedure:

    • Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a cell control (medium only) and a solvent control (if applicable).

    • Incubate the plate for 48-72 hours at 37°C.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.

Plaque Reduction Assay

This assay is the gold standard for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.

  • Procedure:

    • Seed Vero cells in 24-well plates and grow to confluence.

    • In a separate plate, pre-incubate a known titer of HSV-1 (e.g., 100 plaque-forming units, PFU) with various concentrations of this compound for 1 hour at 37°C.

    • Remove the growth medium from the Vero cell monolayers and infect the cells with the virus-compound mixture.

    • After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., DMEM containing 1% methylcellulose (B11928114) and 2% FBS) containing the respective concentrations of the compound.

    • Incubate the plates for 48-72 hours to allow for plaque formation.

    • Fix the cells with 10% formalin and stain with 0.5% crystal violet.

    • Count the number of plaques in each well.

  • Data Analysis: The 50% effective concentration (EC50), the concentration of the compound that inhibits plaque formation by 50% compared to the virus control, is determined by plotting the percentage of plaque inhibition against the compound concentration.

Visualization of Methodologies and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro antiviral activity of a test compound.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Vero Cell Culture Cytotoxicity_Assay Cytotoxicity Assay (MTT) Determine CC50 Cell_Culture->Cytotoxicity_Assay Antiviral_Assay Plaque Reduction Assay Determine EC50 Cell_Culture->Antiviral_Assay Virus_Propagation HSV-1 Propagation Virus_Propagation->Antiviral_Assay Calculate_SI Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity_Assay->Calculate_SI Antiviral_Assay->Calculate_SI Test_Compound This compound Test_Compound->Cytotoxicity_Assay Test_Compound->Antiviral_Assay

Caption: General workflow for in vitro antiviral activity and cytotoxicity assessment.

Potential Signaling Pathways in HSV-1 Infection Targeted by Antivirals

While the precise mechanism of this compound is unknown, antiviral compounds often target key signaling pathways involved in viral replication or the host's innate immune response. The diagram below depicts a simplified overview of potential targets.

HSV1_Signaling_Pathways cluster_virus HSV-1 Life Cycle cluster_host Host Cell Response Virus_Entry Viral Entry Viral_DNA_Replication Viral DNA Replication Virus_Entry->Viral_DNA_Replication Viral_Protein_Synthesis Viral Protein Synthesis Viral_DNA_Replication->Viral_Protein_Synthesis Innate_Immunity Innate Immune Signaling (e.g., cGAS-STING, TLRs) Viral_DNA_Replication->Innate_Immunity sensed by Virion_Assembly Virion Assembly & Egress Viral_Protein_Synthesis->Virion_Assembly NF_kB_Pathway NF-κB Pathway Innate_Immunity->NF_kB_Pathway Interferon_Response Interferon Response Innate_Immunity->Interferon_Response NF_kB_Pathway->Interferon_Response Potential_Target Potential Target for This compound Potential_Target->Virus_Entry Potential_Target->Viral_DNA_Replication Potential_Target->Innate_Immunity modulation

Caption: Simplified overview of potential antiviral targets in the HSV-1 life cycle.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel antiviral agents. However, the current body of research lacks the specific quantitative data necessary to fully assess its potential. Future in vitro studies should focus on:

  • Determining the EC50 and CC50 values of this compound against a panel of clinically relevant viruses, including various strains of HSV-1 and other herpesviruses.

  • Elucidating the mechanism of action through time-of-addition assays, virucidal assays, and studies on its effects on viral DNA and protein synthesis.

  • Investigating the impact of the compound on host cell signaling pathways involved in the antiviral response.

The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate these future investigations and contribute to a more comprehensive understanding of the antiviral properties of this compound.

Unveiling the Anti-inflammatory Potential of Dammar-20(21)-en-3,24,25-triol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dammar-20(21)-en-3,24,25-triol (DMT), a naturally occurring triterpenoid (B12794562), has emerged as a compound of interest in the field of inflammation research. Isolated from botanicals such as Walsura robusta and Chrysanthemum morifolium, this molecule belongs to the dammarane (B1241002) class of triterpenes, which are recognized for their diverse pharmacological activities. This technical guide synthesizes the current understanding of the anti-inflammatory properties of DMT and its congeners, providing an in-depth overview of its proposed mechanisms of action, supported by data from related compounds. The primary anti-inflammatory mechanism is believed to be the downregulation of pro-inflammatory cytokines, mediated through the inhibition of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This document aims to provide a comprehensive resource for researchers and professionals in drug development, complete with experimental methodologies and visual representations of the underlying molecular pathways.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can lead to a host of debilitating diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research.

This compound, a tetracyclic triterpenoid, has been identified as a promising candidate. Its anti-inflammatory effects are attributed to its ability to modulate the production of key inflammatory mediators. This guide will delve into the scientific evidence supporting the anti-inflammatory properties of DMT, with a focus on its molecular mechanisms.

Anti-inflammatory Activity of Related Dammarane Triterpenoids

One such study on Walrobsin A , a limonoid from Walsura robusta, demonstrated significant anti-inflammatory activity. The data from this study is summarized below.

CompoundAssayTargetIC₅₀ (μM)Source
Walrobsin AAnti-inflammatory-7.8Walsura robusta
Walrobsin AiNOS InhibitioniNOSDose-dependentWalsura robusta
Walrobsin AIL-1β InhibitionIL-1βDose-dependentWalsura robusta

Table 1: Anti-inflammatory activity of Walrobsin A, a related triterpenoid from Walsura robusta.

Furthermore, a broader look at dammarane triterpenoids from other plant sources reveals a consistent pattern of anti-inflammatory action, primarily through the inhibition of the NF-κB pathway.

Compound ClassSourceKey FindingsIC₅₀ Range (μM)
Dammarane TriterpenesDysoxylum tpongenseInhibition of TNF-α induced NF-κB activation12.45 - 23.32
Ginsenosides (Dammarane-type)Panax ginsengInhibition of TNF-α-induced NF-κB transcriptional activity6 - 20

Table 2: Anti-inflammatory activity of various dammarane triterpenoids.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of dammarane triterpenoids, and by extension likely this compound, are predominantly attributed to the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., from Toll-like receptors or cytokine receptors), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory proteins. Dammarane triterpenoids are thought to interfere with this cascade, preventing NF-κB activation.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimulus->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activation IkB IκB IKK_Complex->IkB Phosphorylation NF_kB_cytoplasm NF-κB IkB->NF_kB_cytoplasm Inhibition Degradation Degradation IkB->Degradation Degradation NF_kB_nucleus NF-κB NF_kB_cytoplasm->NF_kB_nucleus Translocation DMT This compound DMT->IKK_Complex Inhibition DNA DNA NF_kB_nucleus->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) DNA->Pro_inflammatory_Genes

Figure 1: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli. The three main MAPK families are ERK, JNK, and p38. Activation of these kinases leads to the phosphorylation and activation of various transcription factors, including AP-1, which also promotes the expression of pro-inflammatory genes. Dammarane triterpenoids have been shown to inhibit the phosphorylation of these MAPK proteins.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Inflammatory_Stimulus->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation DMT This compound DMT->MAPKK Inhibition of Phosphorylation DNA DNA AP1->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Figure 2: Proposed inhibition of the MAPK signaling pathway by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the anti-inflammatory properties of compounds like this compound.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours, followed by stimulation with an inflammatory agent such as lipopolysaccharide (LPS) (1 µg/mL) for a specified duration (e.g., 24 hours).

Measurement of Pro-inflammatory Cytokines
  • ELISA (Enzyme-Linked Immunosorbent Assay):

    • Culture supernatants are collected after treatment.

    • The concentrations of TNF-α and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.

    • The absorbance is measured at 450 nm using a microplate reader.

Western Blot Analysis for Signaling Pathway Proteins
  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-IκBα, IκBα, phospho-p38, p38, phospho-JNK, JNK).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow Start Start Cell_Culture RAW 264.7 Cell Culture Start->Cell_Culture Pre_treatment Pre-treatment with This compound Cell_Culture->Pre_treatment LPS_Stimulation LPS Stimulation Pre_treatment->LPS_Stimulation Incubation Incubation LPS_Stimulation->Incubation Harvest Harvest Supernatant and Cell Lysate Incubation->Harvest ELISA ELISA for TNF-α and IL-6 Harvest->ELISA Western_Blot Western Blot for NF-κB and MAPK proteins Harvest->Western_Blot Data_Analysis Data Analysis ELISA->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

Figure 3: General experimental workflow for assessing anti-inflammatory activity.

Conclusion and Future Directions

This compound holds considerable promise as a novel anti-inflammatory agent. Based on the evidence from structurally related dammarane triterpenoids, its mechanism of action likely involves the suppression of pro-inflammatory cytokine production through the inhibition of the NF-κB and MAPK signaling pathways.

Future research should focus on obtaining direct quantitative data on the anti-inflammatory effects of this compound through in vitro and in vivo studies. Elucidating its precise molecular targets and further detailing its impact on inflammatory signaling cascades will be crucial for its development as a potential therapeutic. The information presented in this guide provides a solid foundation for researchers and drug development professionals to advance the investigation of this promising natural product.

Unveiling the Cytotoxic Potential of Dammar-20(21)-en-3,24,25-triol: A Technical Guide for Cancer Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the cytotoxic effects of Dammar-20(21)-en-3,24,25-triol (DMT), a naturally occurring triterpenoid, on various human cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel natural compounds in oncology.

This compound, a member of the dammarane (B1241002) family of triterpenoids, has demonstrated significant cytotoxic and pro-apoptotic activities against a range of human cancer cell lines. This guide summarizes the available quantitative data, details relevant experimental methodologies, and illustrates the proposed signaling pathways through which DMT exerts its anti-cancer effects.

Quantitative Analysis of Cytotoxicity

The cytotoxic efficacy of this compound has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below. It is important to note that some of the available data pertains to structurally similar dammarane-type triterpenoids, which are included for comparative purposes and to suggest potential areas of investigation for DMT.

Cell LineCancer TypeCompoundIC50 ValueCitation
HL-60Promyelocytic LeukemiaThis compound10 - 30 µM
HepG2Hepatocellular CarcinomaThis compound10 - 30 µM
HCT-8Colon Cancer20(S)-Dammar-25(26)-ene-3β,12β,20-triol31.6 µg/mL[1]
DU145Prostate CancerCycloartane-3,24,25-triol1.67 ± 0.18 μM[1]
PC-3Prostate CancerCycloartane-3,24,25-triol2.226 ± 0.28 μM[1]

Experimental Protocols

This section outlines the detailed methodologies for key experiments used to assess the cytotoxic and apoptotic effects of this compound.

Cell Culture

Human cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and infer the activation or inhibition of signaling pathways.

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, Akt, p-Akt) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the hypothesized signaling pathways involved in the cytotoxic effects of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_lines Human Cancer Cell Lines culture Culture in appropriate media cell_lines->culture treatment Treat with this compound culture->treatment mtt MTT Assay for Cytotoxicity treatment->mtt flow Annexin V/PI for Apoptosis treatment->flow wb Western Blot for Protein Expression treatment->wb ic50 IC50 Calculation mtt->ic50 apoptosis_rate Apoptosis Rate Determination flow->apoptosis_rate pathway_analysis Signaling Pathway Analysis wb->pathway_analysis

Experimental workflow for assessing the cytotoxic effects of this compound.

Based on studies of structurally related dammarane triterpenoids, such as 20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol, a plausible mechanism of action for this compound involves the induction of apoptosis through both the intrinsic and extrinsic pathways.[2][3][4]

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_pi3k PI3K/Akt Pathway (Hypothesized Inhibition) DMT This compound DR Death Receptors DMT->DR activates Bax Bax DMT->Bax upregulates Bcl2 Bcl-2 DMT->Bcl2 downregulates Casp8 Caspase-8 DR->Casp8 activates Casp3 Caspase-3 Casp8->Casp3 activates Mito Mitochondrion Bax->Mito promotes permeabilization Bcl2->Mito inhibits permeabilization CytC Cytochrome c Mito->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes PI3K PI3K Akt Akt PI3K->Akt activates Akt->Bcl2 promotes DMT_PI3K This compound DMT_PI3K->PI3K inhibits?

Hypothesized signaling pathways for this compound-induced apoptosis.

This proposed mechanism suggests that this compound may activate the extrinsic apoptotic pathway by engaging death receptors, leading to the activation of caspase-8. Concurrently, it may trigger the intrinsic pathway by altering the balance of Bcl-2 family proteins, specifically upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9. Both pathways converge on the activation of the executioner caspase-3, which ultimately leads to the dismantling of the cell. Furthermore, it is hypothesized that DMT may also inhibit the pro-survival PI3K/Akt signaling pathway, which would further contribute to its pro-apoptotic effects.

Conclusion

This compound exhibits promising cytotoxic and pro-apoptotic properties against human cancer cell lines. The data and methodologies presented in this guide provide a foundation for further investigation into its therapeutic potential. Future research should focus on elucidating the precise molecular targets and signaling pathways of DMT in a wider range of cancer types to fully understand its mechanism of action and to guide its potential development as a novel anti-cancer agent.

References

Dammar-20(21)-en-3,24,25-triol structure and chemical formula C30H52O3.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dammar-20(21)-en-3,24,25-triol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a tetracyclic triterpenoid (B12794562) compound belonging to the dammarane (B1241002) family.[1] Isolated from various plant sources, notably from the genus Shorea and Walsura robusta, this natural product has attracted significant interest within the pharmacological research community.[2][3] Its multifaceted biological activities, including potential anticancer, anti-inflammatory, and antiviral properties, underscore its potential as a lead compound in drug discovery and development.[2] This document provides a comprehensive overview of its chemical structure, physicochemical properties, biological activities, and experimental protocols relevant to its study.

Chemical Structure and Properties

This compound is characterized by a dammarane skeleton, a four-ring structure, with hydroxyl (-OH) groups located at the C-3, C-24, and C-25 positions and a double bond between C-20 and C-21.[1] This specific arrangement of functional groups is crucial to its biological activity.

The confirmed chemical formula for this compound is C30H52O3, with a corresponding molecular weight of approximately 460.73 g/mol .[1][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C30H52O3[1][3][4]
Molecular Weight 460.73 g/mol [3][4]
CAS Number 55050-69-6[1][4]
Melting Point 165-167°C[1]
Solubility Soluble in DMSO[4]
Purity (typical) >98% (by HPLC)[4]
Storage Condition 2-8°C[1]
Structural Representation

The following diagram illustrates the logical relationship of the core dammarane skeleton and its key functional group substitutions.

A Dammarane Skeleton (Tetracyclic Core) B Hydroxyl Group (-OH) at C-3 A->B C Hydroxyl Group (-OH) at C-24 A->C D Hydroxyl Group (-OH) at C-25 A->D E Double Bond (C=C) at C-20(21) A->E F This compound B->F C->F D->F E->F

Key structural features of this compound.

Biological Activity and Therapeutic Potential

This compound has demonstrated a range of biological activities in preclinical studies, highlighting its therapeutic potential.

  • Anticancer Activity : The compound has shown cytotoxic effects against certain cancer cell lines.[2] While specific IC50 values for this compound are not extensively detailed in the provided search results, related dammarane triterpenoids exhibit significant anticancer properties. For instance, 20(S)-Dammar-25(26)-ene-3β,12β,20-triol shows cytotoxicity against HCT-8 human colon cancer cells, and Cycloartane-3,24,25-triol is potent against prostate cancer cells (DU145 and PC-3).[2]

  • Anti-inflammatory Properties : Research indicates that this compound possesses anti-inflammatory capabilities, with one study noting its ability to downregulate pro-inflammatory cytokines in macrophage cells.[2]

  • Antiviral Activity : A study published in Phytochemistry explored the antiviral effects of this compound, revealing a significant reduction in the in vitro replication of Herpes Simplex Virus type 1 (HSV-1).[2]

Comparative Bioactivity of Related Triterpenoids

The bioactivity of dammarane-type triterpenoids is highly dependent on their specific structure. The table below compares the reported activities of structurally similar compounds.

CompoundTarget/Cell LineActivity (IC50)Key Structural Difference
20(S)-Dammar-25(26)-ene-3β,12β,20-triol HCT-8 (Colon Cancer)31.6 µg/mLDouble bond at C-25(26), -OH at C-12
Cycloartane-3,24,25-triol DU145 (Prostate Cancer)1.67 ± 0.18 µMCycloartane skeleton
Cycloartane-3,24,25-triol PC-3 (Prostate Cancer)2.226 ± 0.28 µMCycloartane skeleton
(20S,24R)-Epoxy-dammarane derivatives α-glucosidase-Epoxy ring, various derivatives

Mechanism of Action

The precise mechanisms of action for this compound are still under investigation, but current evidence suggests its biological effects stem from its interaction with specific molecular targets.[2] For its antiviral activity, it is proposed that the compound may inhibit enzymes crucial for viral replication.[2] Its anti-inflammatory effects are linked to the downregulation of pro-inflammatory cytokines.[2] The complex structure allows for interactions with various enzymes and cellular receptors.

Postulated Anti-inflammatory Signaling Pathway

The diagram below illustrates a potential mechanism for the anti-inflammatory action of this compound based on its observed effects on macrophages.

cluster_0 Macrophage Cell A Inflammatory Stimulus B Signaling Cascade (e.g., NF-κB pathway) A->B C Pro-inflammatory Cytokine Production B->C D Inflammation C->D E Dammar-20(21)-en -3,24,25-triol E->C Inhibits

Proposed inhibition of pro-inflammatory cytokine production.

Isolation and Purification

This compound is typically obtained through extraction from its natural plant sources, followed by purification.

Experimental Protocol: Column Chromatography

Silica (B1680970) gel column chromatography is a standard and effective method for the purification of dammarane derivatives from a crude plant extract.[2]

  • Preparation of Crude Extract : The plant material (e.g., from Walsura robusta) is dried, powdered, and extracted using a suitable solvent like methanol (B129727) or ethyl acetate (B1210297). The solvent is then evaporated to yield a crude extract.

  • Column Packing : A glass column is packed with silica gel (e.g., 200-300 mesh) as the stationary phase, using a non-polar solvent like hexane (B92381) as the slurry.

  • Sample Loading : The crude extract is dissolved in a minimal amount of a suitable solvent and adsorbed onto a small amount of silica gel. This is then carefully loaded onto the top of the packed column.

  • Elution : A gradient elution system is employed, starting with a non-polar mobile phase and gradually increasing the polarity. A common system is a hexane-ethyl acetate gradient.

  • Fraction Collection : The eluent is collected in a series of fractions.

  • Analysis : Each fraction is analyzed using Thin Layer Chromatography (TLC) to identify the fractions containing the target compound.

  • Pooling and Concentration : Fractions containing pure this compound are pooled, and the solvent is removed under reduced pressure to yield the purified compound.

Example Chromatography Parameters
ParameterSpecification
Stationary Phase Silica gel (200–300 mesh)
Column Dimensions 120 cm × 5 cm (example)
Mobile Phase Hexane-Ethyl Acetate (gradient)
Elution Gradient Started at 8:2, with the target compound eluting at 6:4 in one protocol[2]
Detection TLC with a suitable staining agent (e.g., anisaldehyde-sulfuric acid)

Purification Workflow

A Crude Plant Extract B Silica Gel Column Chromatography A->B C Gradient Elution (Hexane:EtOAc) B->C D Fraction Collection C->D E TLC Analysis D->E F Pooling of Pure Fractions E->F G Solvent Evaporation F->G H Purified Compound G->H

General workflow for the purification of this compound.

Chemical Reactivity and Derivatization

The functional groups of this compound—particularly the hydroxyl groups and the double bond—allow for various chemical modifications to produce semi-synthetic derivatives with potentially enhanced or novel biological activities.

  • Oxidation : The hydroxyl groups can be oxidized. For instance, oxidation can lead to the formation of derivatives like 24,25-epoxy-dammar-20(21)-en-3-one.[2]

  • Substitution : The compound can undergo substitution reactions. The Mannich reaction, for example, can be used to create aminomethylated derivatives.[2]

  • Esterification : The hydroxyl groups are amenable to esterification with various carboxylic acids to produce ester derivatives.

Example Reaction Scheme

The following diagram illustrates the potential for creating derivatives from the parent compound.

A Dammar-20(21)-en -3,24,25-triol B Oxidation A->B C Substitution (e.g., Mannich Reaction) A->C D 24,25-Epoxy-dammar-20(21) -en-3-one B->D E Aminomethylated Derivatives C->E

Derivatization pathways for this compound.

Conclusion

This compound is a promising natural triterpenoid with a well-defined chemical structure and a spectrum of interesting biological activities. Its potential as an anticancer, anti-inflammatory, and antiviral agent makes it a valuable subject for further investigation in pharmacology and medicinal chemistry. The ability to isolate it from natural sources and to generate a variety of semi-synthetic derivatives provides a robust platform for structure-activity relationship (SAR) studies, aiming to optimize its therapeutic properties for future drug development endeavors.

References

Methodological & Application

Application Notes and Protocols for Dammar-20(21)-en-3,24,25-triol in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammar-20(21)-en-3,24,25-triol is a dammarane-type triterpenoid (B12794562) with recognized potential in pharmacological research, exhibiting a range of biological activities including anti-inflammatory, cytotoxic, and antiviral effects.[1] Proper dissolution and handling of this hydrophobic compound are critical for obtaining accurate and reproducible results in in vitro assays. This document provides a detailed protocol for the solubilization and preparation of this compound solutions for use in cell-based and biochemical experiments.

Physicochemical Properties and Solubility

This compound is a crystalline solid with a molecular weight of 460.73 g/mol and a molecular formula of C₃₀H₅₂O₃.[2][3] Due to its triterpenoid structure, it is sparingly soluble in aqueous solutions and requires an organic solvent for initial solubilization.

Table 1: Solubility of this compound

SolventSolubilityReference
Dimethyl Sulfoxide (B87167) (DMSO)Soluble[4]
Ethanol (B145695)Soluble
Methanol (B129727)Soluble

Note: While ethanol and methanol can be used, DMSO is the most common and recommended solvent for preparing high-concentration stock solutions for in vitro assays.

Experimental Protocols

Preparation of a High-Concentration Stock Solution

For optimal results and to minimize the effect of the solvent on cells, it is recommended to prepare a high-concentration stock solution in DMSO. A concentration of 10-20 mM is a common starting point for many compounds. For this compound, a mother liquor concentration of up to 40 mg/mL in DMSO has been reported by some suppliers, which is approximately 86.8 mM.[5]

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of this compound to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of the compound. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 4.61 mg of this compound.

  • Dissolution: Add the appropriate volume of DMSO to the powder. Vortex the solution for several minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Sterilization (Optional): If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

Table 2: Preparation of Stock Solutions

Desired Stock ConcentrationMass of Compound (for 1 mL)Volume of DMSO
10 mM4.61 mg1 mL
20 mM9.22 mg1 mL
40 mg/mL (~86.8 mM)40 mg1 mL
Storage of Stock Solutions

Proper storage is crucial to maintain the stability and activity of the compound.

Table 3: Recommended Storage Conditions

Solution TypeStorage TemperatureDurationSpecial Considerations
Solid Powder-20°CLong-term (years)Store in a desiccator, protected from light.
DMSO Stock Solution-20°C or -80°CShort to medium-term (months)Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Use amber vials to protect from light.
Preparation of Working Solutions for In Vitro Assays

The high-concentration stock solution must be diluted to the final desired concentration in the appropriate cell culture medium or assay buffer. It is critical to ensure the final concentration of DMSO is kept to a minimum to avoid solvent-induced cytotoxicity.

Procedure:

  • Determine Final Concentration: Based on experimental design, determine the final concentrations of this compound to be tested. For dammarane (B1241002) triterpenoids, concentrations in the range of 1-50 µM are often used in cytotoxicity and other cell-based assays.[6]

  • Serial Dilution: Perform serial dilutions of the DMSO stock solution in the cell culture medium. For example, to achieve a final concentration of 10 µM in a final volume of 1 mL, add 1 µL of a 10 mM stock solution to 999 µL of cell culture medium.

  • Solvent Control: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of the test compound used.

Table 4: Maximum Recommended Final DMSO Concentrations in Cell Culture

Cell TypeMaximum Recommended DMSO ConcentrationGeneral Recommendation
Most Cancer Cell Lines0.5%≤ 0.1%
Primary Cells / Sensitive Cell Lines≤ 0.1%As low as possible

Visualized Experimental Workflow

The following diagram illustrates the complete workflow from compound dissolution to application in a typical cell-based in vitro assay.

Dissolution_Workflow Workflow for Preparing and Using this compound in In Vitro Assays cluster_prep Stock Solution Preparation cluster_storage Storage cluster_assay In Vitro Assay Preparation cluster_control Controls start This compound (Solid) weigh Weigh Compound start->weigh add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex / Warm to Dissolve add_dmso->dissolve stock_solution High-Concentration Stock Solution (e.g., 10 mM in DMSO) dissolve->stock_solution aliquot Aliquot into Single-Use Tubes stock_solution->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Serially Dilute in Cell Culture Medium thaw->dilute working_solution Working Solutions (e.g., 1-50 µM) Final DMSO ≤ 0.1% dilute->working_solution vehicle_control Prepare Vehicle Control (Medium + DMSO) dilute->vehicle_control add_to_cells Add to Cell Culture Plate working_solution->add_to_cells vehicle_control->add_to_cells

Caption: Experimental workflow for this compound.

Conclusion

The successful use of this compound in in vitro research hinges on its proper solubilization and the careful preparation of stock and working solutions. DMSO is the recommended solvent for creating high-concentration stock solutions, which should be stored in aliquots at low temperatures. When preparing working solutions, it is imperative to maintain the final DMSO concentration at a non-toxic level, typically at or below 0.1%, and to include appropriate vehicle controls in all experiments. By following these protocols, researchers can ensure the integrity of their experiments and obtain reliable data on the biological activities of this promising triterpenoid.

References

Application Notes & Protocols for the Isolation of Dammar-20(21)-en-3,24,25-triol from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dammar-20(21)-en-3,24,25-triol is a dammarane-type triterpenoid (B12794562) that has garnered significant interest for its potential pharmacological activities, including anti-inflammatory and cytotoxic effects. This compound is naturally found in various plant species. This document provides a detailed protocol for the isolation and purification of this compound from plant materials, consolidating various established methodologies into a comprehensive workflow.

Plant Sources

This compound and other dammarane (B1241002) triterpenoids have been successfully isolated from a variety of plant genera, including:

  • Walsura robusta[1][2][3][4]

  • Shorea species[1]

  • Aglaia species (e.g., Aglaia cucullata, Aglaia elliptica)[5][6]

  • Gynostemma pentaphyllum[7]

  • Securinega melanthesoides[8]

  • Ziziphus glabrata[9]

The selection of the plant material is a critical first step and will influence the efficiency of the isolation process.

Experimental Protocols

This protocol outlines a general yet detailed procedure for the isolation of this compound. The specific parameters may require optimization based on the chosen plant material and the scale of the extraction.

Preparation of Plant Material
  • Collection and Identification: Collect the desired plant parts (e.g., stem bark, leaves). Ensure proper botanical identification of the plant material.

  • Drying and Grinding: Air-dry the plant material in the shade to prevent the degradation of thermolabile compounds. Once thoroughly dried, grind the material into a coarse powder to increase the surface area for efficient extraction.

Extraction
  • Maceration:

    • Soak the powdered plant material in a suitable organic solvent. Methanol or ethanol (B145695) are commonly used for their ability to extract a wide range of compounds.[5][6] A typical ratio is 1:5 to 1:10 (w/v) of plant material to solvent.

    • Allow the mixture to stand at room temperature for a period of 3-5 days with occasional agitation.

    • Filter the extract through cheesecloth or filter paper.

    • Repeat the extraction process 2-3 times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

Solvent Partitioning
  • Liquid-Liquid Extraction:

    • Suspend the crude extract in water to form a dispersion.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity to fractionate the extract. A common sequence is n-hexane, followed by ethyl acetate (B1210297), and then n-butanol.[6][7]

    • The n-hexane fraction will contain non-polar compounds. Dammarane triterpenoids are often found in the ethyl acetate and n-butanol fractions due to their moderate polarity.

    • Concentrate each fraction separately using a rotary evaporator.

Chromatographic Purification

A multi-step chromatographic approach is typically necessary to isolate this compound to a high degree of purity.

  • Step 4.1: Vacuum Liquid Chromatography (VLC) / Column Chromatography (Initial Separation)

    • The ethyl acetate or n-butanol fraction, which is likely enriched with triterpenoids, is subjected to initial chromatographic separation.

    • Pack a column with silica (B1680970) gel 60 (70-230 mesh).

    • Load the concentrated fraction onto the column.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate.[1]

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions that show similar TLC profiles.

  • Step 4.2: Silica Gel Column Chromatography (Fine Purification)

    • The combined fractions containing the target compound are further purified using another round of silica gel column chromatography, often with a finer mesh size (230-400 mesh).

    • A shallower solvent gradient is used to achieve better separation of closely related compounds. For instance, a hexane-ethyl acetate gradient from 8:2 to 6:4 can be effective.[1]

  • Step 4.3: High-Performance Liquid Chromatography (HPLC) (Final Polishing)

    • For obtaining high-purity this compound (>95%), semi-preparative or preparative HPLC is employed.

    • A reversed-phase C18 column is commonly used.[1]

    • An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water is a typical mobile phase. A common isocratic system is MeCN-H2O (52:48).[1]

    • Monitor the elution using a UV detector, typically at around 203-210 nm.[1]

    • Collect the peak corresponding to this compound.

Crystallization
  • The purified fraction from HPLC can be further purified and obtained in crystalline form through recrystallization.

  • A solvent system such as chloroform-methanol can be effective for inducing crystallization.[1]

  • Dissolve the compound in a minimal amount of the solvent mixture and allow for slow evaporation to yield pure crystals.

Structure Elucidation and Purity Assessment
  • The identity and structure of the isolated compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (1H, 13C, DEPT, COSY, HMBC, HSQC) and Mass Spectrometry (MS).[6]

  • The purity of the final compound should be assessed using analytical HPLC.

Data Presentation

The following tables summarize key quantitative parameters from the literature for the purification of dammarane triterpenoids.

Table 1: Column Chromatography Parameters

Stationary PhaseColumn DimensionsEluent SystemTarget Compound Elution
Silica Gel 60 (200-300 mesh)120 cm x 5 cmHexane-EtOAc (Gradient: 8:2 to 0:10)Hexane-EtOAc (6:4)[1]
RP-1850 cm x 3 cmMeCN-H2O (Gradient: 40:60 to 70:30)-

Table 2: High-Performance Liquid Chromatography (HPLC) Parameters

Column TypeColumn DimensionsMobile PhaseFlow RateDetection
C18 (semi-preparative)250 mm x 10 mm, 5 µmMeCN-H2O (52:48, isocratic)2 mL/minUV at 203 nm[1]
C18 (analytical)-Acetonitrile-Water (Gradient: 70:30 to 90:10)-UV at 210 nm[1]

Table 3: Purification Yields and Purity

Purification StepInput AmountOutput AmountPurity
Crude Extract to Column Fractions500 mg--
HPLC Purification100 mg (partially purified)32 mg>98%[1]
Crystallization370 mg (semi-pure)116 mg (crystals)99.1%[1]

Visualizations

Experimental Workflow Diagram

Isolation_Workflow cluster_prep 1. Sample Preparation cluster_extract 2. Extraction cluster_partition 3. Partitioning cluster_purify 4. Purification cluster_final 5. Final Steps Plant Plant Material (e.g., Stem Bark) DryGrind Drying and Grinding Plant->DryGrind Powder Powdered Plant Material DryGrind->Powder Maceration Maceration with Ethanol/Methanol Powder->Maceration CrudeExtract Crude Extract Maceration->CrudeExtract Partition Solvent-Solvent Partitioning (n-Hexane, Ethyl Acetate, n-Butanol) CrudeExtract->Partition Fractions Ethyl Acetate / n-Butanol Fraction Partition->Fractions VLC VLC / Column Chromatography (Silica Gel, Hexane-EtOAc Gradient) Fractions->VLC SemiPure Semi-Pure Fractions VLC->SemiPure HPLC Semi-Preparative HPLC (C18, MeCN-H2O) SemiPure->HPLC PureCompound Pure this compound HPLC->PureCompound Crystallization Crystallization (e.g., Chloroform-Methanol) PureCompound->Crystallization Analysis Structural Elucidation & Purity Check (NMR, MS, Analytical HPLC) Crystallization->Analysis

Caption: Workflow for the isolation of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purifying Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dammar-20(21)-en-3,24,25-triol is a dammarane-type triterpenoid (B12794562) found in various plant species, including Walsura robusta.[1][2] This compound has garnered significant interest for its potential pharmacological activities.[1] Effective purification is crucial for its further investigation and development. High-performance liquid chromatography (HPLC) offers a robust and efficient method for the isolation and purification of this compound from complex plant extracts. This document provides a detailed protocol for a semi-preparative HPLC method to achieve high purity of the target compound.

Challenges in Triterpenoid Analysis

The HPLC analysis of triterpenoids like this compound can present challenges. Due to the lack of strong chromophores in their structures, many triterpenoids exhibit low UV absorption.[3][4] This often necessitates detection at low wavelengths, such as 203-210 nm, which can lead to baseline noise and requires high-purity solvents.[1][3][4] For sensitive analysis, alternative detection methods like Charged Aerosol Detection (CAD) can be employed, which do not rely on the chromophoric properties of the analyte.[3]

Experimental Protocols

1. Preliminary Purification of Crude Extract

Prior to HPLC, a preliminary purification of the initial plant extract is recommended to enrich the triterpenoid fraction and remove interfering substances like lipids and pigments.[1]

  • Solvent Extraction:

    • Extract the dried plant material (e.g., bark of Walsura robusta) with a polar solvent such as 95% ethanol (B145695) or 80% methanol.[1]

    • Evaporate the solvent under reduced pressure to obtain a viscous residue.[1]

    • Suspend the residue in water and partition with a non-polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) to remove lipids and pigments.[1]

    • The aqueous phase, now enriched with more polar triterpenoids, is collected for further purification.[1]

  • Column Chromatography:

    • Subject the enriched aqueous phase to silica (B1680970) gel column chromatography.[1]

    • Use a gradient elution system, for example, with a hexane-ethyl acetate mobile phase, to separate the compounds based on polarity.[1]

    • Collect the fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.

    • Combine the fractions containing the target compound for further purification by HPLC.

2. Semi-Preparative HPLC Purification

This protocol details the semi-preparative HPLC method for the final purification of this compound.

  • Instrumentation and Conditions:

    • HPLC System: A semi-preparative HPLC system equipped with a pump, injector, column oven, and a UV detector.

    • Column: C18 reversed-phase column (250 mm × 10 mm, 5 μm particle size).[1]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) (MeCN) and water (H₂O) in a 52:48 ratio.[1]

    • Flow Rate: 2 mL/min.[1]

    • Detection: UV detection at a wavelength of 203 nm.[1]

    • Injection Volume: Dependent on the concentration of the partially purified sample.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C) for better reproducibility.

  • Procedure:

    • Prepare the partially purified sample by dissolving it in the mobile phase or a suitable solvent like methanol.

    • Filter the sample through a 0.45 μm syringe filter before injection to prevent column clogging.

    • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Monitor the chromatogram and collect the fraction corresponding to the peak of this compound.

    • The purity of the collected fractions can be confirmed by analytical HPLC.

3. Post-Purification Processing

  • Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified this compound.

  • The final purity of the compound can be assessed using analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation

Table 1: HPLC Method Parameters for Purification of this compound

ParameterValueReference
Column
Stationary PhaseC18[1]
Dimensions250 mm × 10 mm[1]
Particle Size5 μm[1]
Mobile Phase
CompositionAcetonitrile:Water (52:48)[1]
Elution ModeIsocratic[1]
Operating Conditions
Flow Rate2 mL/min[1]
Detection Wavelength203 nm[1]

Table 2: Purification Yield

Starting MaterialAmountYield of Pure CompoundPurityReference
Partially Purified Material100 mg32 mg>98%[1]

Visualizations

experimental_workflow cluster_extraction Preliminary Purification cluster_hplc HPLC Purification cluster_analysis Analysis plant_material Dried Plant Material (e.g., Walsura robusta) solvent_extraction Solvent Extraction (95% Ethanol) plant_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract partitioning Liquid-Liquid Partitioning (Ethyl Acetate/Water) crude_extract->partitioning enriched_fraction Enriched Aqueous Fraction partitioning->enriched_fraction column_chromatography Silica Gel Column Chromatography enriched_fraction->column_chromatography partially_purified Partially Purified Sample column_chromatography->partially_purified hplc_injection Semi-Preparative HPLC Injection partially_purified->hplc_injection fraction_collection Fraction Collection hplc_injection->fraction_collection purified_compound Purified this compound fraction_collection->purified_compound purity_check Purity Analysis (Analytical HPLC, MS, NMR) purified_compound->purity_check hplc_protocol start Start: Partially Purified Sample prepare_sample Dissolve sample in mobile phase and filter (0.45 µm) start->prepare_sample equilibrate_column Equilibrate C18 column with MeCN:H₂O (52:48) prepare_sample->equilibrate_column inject_sample Inject sample onto the column equilibrate_column->inject_sample run_hplc Run HPLC at 2 mL/min inject_sample->run_hplc detect_peak Monitor at 203 nm run_hplc->detect_peak collect_fraction Collect the target peak fraction detect_peak->collect_fraction evaporate_solvent Evaporate solvent under reduced pressure collect_fraction->evaporate_solvent end_product End: Purified this compound evaporate_solvent->end_product

References

Application Notes and Protocols for the Synthesis of Novel Compounds from Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Dammar-20(21)-en-3,24,25-triol as a versatile precursor for the synthesis of novel bioactive compounds. This document outlines detailed experimental protocols for chemical modifications and presents quantitative data on the biological activities of resulting derivatives. Additionally, it visualizes key experimental workflows and relevant signaling pathways to aid in the design and execution of research in drug discovery and development.

Introduction

This compound is a dammarane-type triterpenoid (B12794562) found in various plant species, including those of the genus Shorea and Walsura robusta.[1] Its unique chemical structure, featuring hydroxyl groups at positions 3, 24, and 25, presents multiple sites for chemical modification, making it an excellent starting material for the synthesis of novel derivatives. These derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[1][2] This document will focus on leveraging the reactivity of the hydroxyl groups for the synthesis of new chemical entities with therapeutic potential.

Chemical Reactivity and Synthesis Strategies

The hydroxyl groups of this compound are the primary targets for chemical modification. Common reactions include oxidation and substitution, such as esterification and etherification, to introduce diverse functional groups and modulate the compound's physicochemical and biological properties.[1] For instance, oxidation can yield derivatives like 24,25-epoxy-dammar-20(21)-en-3-one, while substitution reactions can produce aminomethylated products.[1]

A key strategy for synthesizing novel bioactive compounds involves the esterification of the hydroxyl groups. This can be achieved through various methods, including reaction with carboxylic acids in the presence of coupling agents or with acid anhydrides in a basic solvent. The following protocols are adapted from successful syntheses of derivatives from the structurally related (20S,24R)-epoxy-dammarane-3β,12β,25-triol and are applicable to this compound.

Experimental Protocols

Protocol 1: Esterification using Carboxylic Acids with DCC and DMAP

This protocol describes the synthesis of ester derivatives at the hydroxyl groups of this compound.

Materials:

  • This compound

  • Appropriate carboxylic acid (e.g., benzoic acid, acetic acid, etc.)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • To a solution of the desired carboxylic acid (1.2 equivalents) in anhydrous DCM, add DCC (2.6 equivalents) and DMAP (0.2 equivalents) at 0 °C.

  • Stir the mixture for 10 minutes at 0 °C.

  • Add this compound (1 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to -10 °C for 6 hours to precipitate dicyclohexylurea.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a suitable gradient of petroleum ether and ethyl acetate (B1210297) to obtain the desired ester derivative.

Protocol 2: Acetylation using Acetic Anhydride (B1165640) and Pyridine

This protocol details the acetylation of the hydroxyl groups.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Ethyl acetate (EtOAc)

  • 5% Hydrochloric acid (HCl) aqueous solution

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in pyridine.

  • Add acetic anhydride (10 equivalents) to the solution at room temperature.

  • Stir the mixture at room temperature for 12 hours.

  • Dilute the reaction mixture with EtOAc and wash with a 5% HCl aqueous solution.

  • Extract the aqueous phase with EtOAc.

  • Combine the organic phases, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., EtOAc-petroleum ether, 10:90) to yield the acetylated product(s).

Experimental Workflow

The general workflow for the synthesis and evaluation of novel derivatives from this compound is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Precursor This compound Reaction Chemical Modification (e.g., Esterification) Precursor->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In vitro Bioassays (e.g., Enzyme Inhibition, Cytotoxicity) Characterization->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Reaction Iterative Synthesis

Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.

Biological Activities of Derivatives

Derivatives synthesized from dammarane-type triterpenoids have shown significant potential in various therapeutic areas. The following table summarizes the in vitro biological activity of derivatives synthesized from the closely related (20S,24R)-epoxy-dammarane-3β,12β,25-triol, demonstrating the potential for discovering potent enzyme inhibitors.[2][3]

CompoundModificationTarget EnzymeIC₅₀ (µM)
8 C-3 Phthalic esterα-glucosidase489.8
PTP1B319.7
15 C-12 Cinnamic esterPTP1B-
26 C-12 Phthalic esterα-glucosidase467.7
PTP1B269.1
42 C-3, C-12 Diphthalic esterPTP1B134.9
AcarbosePositive Controlα-glucosidase750.3
Suramin SodiumPositive ControlPTP1B339.0

Data is for derivatives of (20S,24R)-epoxy-dammarane-3β,12β,25-triol as reported in the literature.[2][3]

Potential Signaling Pathways

Dammarane-type triterpenoids and their derivatives often exert their anticancer effects by modulating key cellular signaling pathways. One such critical pathway is the PI3K/Akt pathway, which is frequently dysregulated in cancer and plays a central role in cell proliferation, survival, and apoptosis. Novel derivatives of this compound could potentially inhibit this pathway, leading to anticancer activity.

G cluster_pathway PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Novel_Compound Novel Dammarane Derivative Novel_Compound->PI3K Inhibition Novel_Compound->Akt Inhibition

References

Application Notes and Protocols for Determining the Antiviral Activity of Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for evaluating the antiviral potential of Dammar-20(21)-en-3,24,25-triol, a dammarane-type triterpenoid (B12794562). Dammarane triterpenoids have demonstrated antiviral properties against a range of viruses, including Herpes Simplex Virus type 1 (HSV-1), by potentially inhibiting viral replication enzymes.[1] This protocol outlines a two-stage in vitro experimental workflow: initial cytotoxicity assessment to determine the non-toxic concentration range of the compound, followed by a plaque reduction assay to quantify its specific antiviral efficacy. The methodologies are presented in a detailed, step-by-step format to ensure reproducibility and accuracy in a research setting.

Introduction

This compound is a natural product belonging to the triterpenoid class of compounds.[2] Triterpenoids are known to exhibit a wide array of biological activities, including antiviral effects.[1] Preliminary studies suggest that this compound may exert its antiviral action by interfering with viral replication processes.[1] Specifically, it has been reported to show inhibitory effects against Herpes Simplex Virus type 1 (HSV-1) in vitro, indicating its potential as a novel antiviral agent.[1]

To rigorously assess the antiviral activity of any compound, it is crucial to differentiate between true viral inhibition and cytotoxic effects that would also lead to a reduction in viral propagation. Therefore, a comprehensive evaluation involves a cytotoxicity assay followed by a specific antiviral assay. This application note provides detailed protocols for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the 50% cytotoxic concentration (CC₅₀) and a plaque reduction assay to determine the 50% effective concentration (EC₅₀). The ratio of CC₅₀ to EC₅₀ provides the selectivity index (SI), a critical parameter for evaluating the therapeutic potential of an antiviral compound.

Experimental Workflow Overview

The overall experimental workflow for assessing the antiviral activity of this compound is a sequential process. First, the cytotoxicity of the compound on the host cell line is determined. The non-toxic concentrations are then used in the subsequent antiviral assays to ensure that any observed reduction in viral replication is due to the compound's specific antiviral activity and not simply due to cell death.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Antiviral Efficacy Assessment cluster_2 Data Analysis A Prepare serial dilutions of This compound B Treat host cells (e.g., Vero) with compound dilutions A->B C Incubate for 48-72 hours B->C D Perform MTT Assay C->D E Determine CC50 Value (50% Cytotoxic Concentration) D->E K Calculate Selectivity Index (SI) SI = CC50 / EC50 E->K F Infect host cells with virus (e.g., HSV-1) G Treat infected cells with non-toxic concentrations of the compound F->G H Incubate for plaque formation (48-72 hours) G->H I Perform Plaque Reduction Assay H->I J Determine EC50 Value (50% Effective Concentration) I->J J->K

Figure 1: General workflow for antiviral drug evaluation.

Detailed Experimental Protocols

Protocol 1: Cytotoxicity Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials and Reagents:

  • This compound

  • Vero cells (or other appropriate host cell line for the virus of interest)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Vero cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in DMEM to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).

  • Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells in triplicate. Include a "cells only" control (medium with DMSO at the same concentration as the highest compound concentration) and a "medium only" blank control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration using the following formula:

    • % Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of cell control - Absorbance of blank)] x 100

  • CC₅₀ Determination: Plot the percentage of cell viability against the compound concentration and determine the CC₅₀ value (the concentration that reduces cell viability by 50%) using non-linear regression analysis.

Protocol 2: Antiviral Plaque Reduction Assay

Principle: This assay quantifies the ability of a compound to inhibit the formation of viral plaques. A viral plaque is a localized area of cell death and lysis caused by viral replication in a cell monolayer. An effective antiviral agent will reduce the number and size of plaques in a dose-dependent manner.[3]

Materials and Reagents:

  • This compound (at non-toxic concentrations determined from the MTT assay)

  • Herpes Simplex Virus type 1 (HSV-1) stock of known titer (Plaque Forming Units/mL)

  • Vero cells

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • PBS

  • Overlay medium (e.g., DMEM containing 1% methylcellulose (B11928114) or carboxymethyl cellulose (B213188) and 2% FBS)

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10%) or Methanol (B129727) for cell fixation

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed Vero cells into 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours (e.g., 4 x 10⁵ cells/well for a 6-well plate).[4] Incubate at 37°C in a 5% CO₂ incubator.

  • Virus Dilution: Prepare serial dilutions of the HSV-1 stock in serum-free DMEM to obtain a concentration that will produce approximately 50-100 plaques per well.

  • Infection: Once the cell monolayer is confluent, aspirate the growth medium and wash the cells once with PBS. Inoculate the cells with the diluted virus (e.g., 200 µL per well for a 6-well plate) and incubate for 1 hour at 37°C to allow for viral adsorption. Gently rock the plates every 15 minutes.

  • Compound Treatment: During the viral adsorption period, prepare serial dilutions of this compound in the overlay medium at non-toxic concentrations.

  • Overlay Application: After the 1-hour incubation, aspirate the viral inoculum and add the overlay medium containing the different concentrations of the compound to the respective wells. Include a virus control (overlay medium with no compound) and a cell control (overlay medium with no virus or compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with 10% formalin or ice-cold methanol for 20-30 minutes.

    • Remove the fixative and stain the cell monolayer with crystal violet solution for 15-30 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration using the following formula:

    • % Plaque Reduction = [1 - (Number of plaques in treated wells / Number of plaques in virus control wells)] x 100

  • EC₅₀ Determination: Plot the percentage of plaque reduction against the compound concentration and determine the EC₅₀ value (the concentration that inhibits plaque formation by 50%) using non-linear regression analysis.

Data Presentation

Quantitative data from the cytotoxicity and antiviral assays should be summarized in tables for clear comparison and analysis.

Table 1: Cytotoxicity of this compound on Vero Cells

Compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100
0.1
1
10
50
100
CC₅₀ (µM) Value

Table 2: Antiviral Activity of this compound against HSV-1

Compound Concentration (µM)% Plaque Reduction (Mean ± SD)
0 (Virus Control)0
(Lowest non-toxic conc.)
...
(Highest non-toxic conc.)
EC₅₀ (µM) Value
Selectivity Index (SI = CC₅₀/EC₅₀) Value

Potential Mechanism of Action

Dammarane-type triterpenoids have been suggested to inhibit viral replication by targeting key viral enzymes.[1] The antiviral effect of this compound likely stems from its ability to interfere with the viral life cycle within the host cell.

G cluster_0 Viral Life Cycle cluster_1 Host Cell A 1. Viral Entry B 2. Uncoating A->B C 3. Viral Genome Replication B->C D 4. Viral Protein Synthesis C->D E 5. Assembly & Release of New Virions D->E F This compound F->C Inhibition of Replication Enzymes

Figure 2: Proposed mechanism of antiviral action.

Conclusion

The protocols detailed in this application note provide a robust framework for the systematic evaluation of the antiviral activity of this compound. By first establishing the cytotoxicity profile and then assessing the specific antiviral efficacy, researchers can obtain reliable and reproducible data to determine the compound's therapeutic potential. A high selectivity index would indicate that this compound is a promising candidate for further preclinical development as an antiviral agent.

References

In Vivo Studies of Dammarane-Type Triterpenoids: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of in vivo studies on dammarane-type triterpenoids that are structurally related to Dammar-20(21)-en-3,24,25-triol. Due to the limited availability of in vivo data for this compound, the following information is based on studies of similar compounds, such as 20(S)-25-methoxyl-dammarane-3β,12β,20-triol (25-OCH3-PPD) and Dammar-20(22)E,24-Diene-3β,6α,12β-Triol (YNPT2). Researchers should consider these differences when designing their own studies.

Introduction

Dammarane-type triterpenoids, a class of tetracyclic triterpenes isolated from various medicinal plants, have garnered significant interest for their diverse pharmacological activities. These compounds have demonstrated potential as anti-inflammatory, neuroprotective, and anti-cancer agents in preclinical studies. This document provides detailed application notes and experimental protocols from in vivo animal model studies of representative dammarane (B1241002) triterpenoids, offering a valuable resource for researchers in drug discovery and development.

Data Presentation: Pharmacokinetic Profiles

The oral bioavailability of dammarane triterpenoids can be limited due to their poor water solubility. Formulation strategies, such as nanoemulsions, have been shown to significantly enhance their absorption.

Table 1: Pharmacokinetic Parameters of 20(S)-25-methoxyl-dammarane-3β,12β,20-triol (25-OCH3-PPD) in Rats Following Oral Administration.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Suspension1018.9 ± 5.44.0 ± 1.2167.8 ± 45.3
Nanoemulsion10112.3 ± 23.11.5 ± 0.5689.4 ± 123.7

Table 2: Pharmacokinetic Parameters of Dammar-20(22)E,24-Diene-3β,6α,12β-Triol (YNPT2) in Rats.

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Intravenous21856.3 ± 452.10.081254.7 ± 301.5
Intragastric1015.7 ± 4.20.589.6 ± 21.3

Experimental Protocols

Pharmacokinetic Studies in Rats

This protocol outlines the methodology for assessing the pharmacokinetic profile of dammarane triterpenoids in a rat model.

Animals: Male Sprague-Dawley rats (200-220 g).

Housing: Animals are housed in a controlled environment (22 ± 2°C, 55 ± 5% humidity, 12 h light/dark cycle) with free access to standard chow and water. Animals are fasted overnight before the experiment.

Compound Administration:

  • Intravenous (IV): The compound is dissolved in a suitable vehicle (e.g., a mixture of Solutol HS 15 and ethanol (B145695) 95%) and administered via the tail vein.

  • Oral (PO): The compound is suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution or formulated as a nanoemulsion and administered by oral gavage.

Blood Sampling:

  • Blood samples (approximately 0.3 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration.

  • Plasma is separated by centrifugation at 4000 rpm for 10 minutes and stored at -80°C until analysis.

Sample Analysis (LC-MS/MS):

  • Sample Preparation: An aliquot of plasma is mixed with a protein precipitation agent (e.g., acetonitrile) containing an internal standard. After vortexing and centrifugation, the supernatant is collected and analyzed.

  • Chromatographic Conditions: A C18 column is typically used with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile).

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode with positive or negative electrospray ionization.

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as Cmax, Tmax, and AUC from the plasma concentration-time profiles.

G cluster_protocol Pharmacokinetic Study Workflow animal_prep Animal Preparation (Fasting) dosing Compound Administration (IV or PO) animal_prep->dosing sampling Blood Sampling (Jugular Vein) dosing->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Analysis processing->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis

Pharmacokinetic study workflow.
Anti-Inflammatory Activity in a Mouse Model of Allergic Contact Dermatitis

This protocol describes the evaluation of the anti-inflammatory effects of dammarane triterpenoids using an oxazolone-induced contact hypersensitivity model.

Animals: Female BALB/c mice (8-10 weeks old).

Induction of Dermatitis:

  • Sensitization: A small area of the abdominal skin is shaved, and a solution of oxazolone (B7731731) in acetone/olive oil is applied.

  • Challenge: Several days after sensitization, a lower concentration of oxazolone solution is applied to the inner and outer surfaces of the ear.

Compound Administration: The test compound is dissolved in a suitable vehicle and administered topically to the ear or systemically (e.g., intraperitoneally) at various time points before or after the challenge.

Assessment of Inflammation:

  • Ear Swelling: Ear thickness is measured using a digital caliper before and at multiple time points after the challenge. The degree of swelling is calculated as the difference between the pre- and post-challenge measurements.

  • Histological Analysis: Ear tissue is collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess inflammatory cell infiltration and edema.

  • Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the ear tissue homogenates can be quantified using ELISA.

G cluster_workflow Allergic Contact Dermatitis Model sensitization Sensitization (Oxazolone on Abdomen) challenge Challenge (Oxazolone on Ear) sensitization->challenge treatment Compound Administration (Topical or Systemic) challenge->treatment measurement Measurement of Ear Swelling treatment->measurement histology Histological Analysis treatment->histology cytokines Cytokine Analysis treatment->cytokines G cluster_pathway HIF-1α Degradation Pathway HIF1a HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF1a->PHDs Hydroxylation Proteasome Proteasome HIF1a->Proteasome Targeting VHL VHL E3 Ligase PHDs->VHL Recognition VHL->HIF1a Ubiquitination Ub Ubiquitin Degradation Degradation Proteasome->Degradation YNPT2 Dammarane Triterpenoid (e.g., YNPT2) YNPT2->VHL Promotes

Application of Dammar-20(21)-en-3,24,25-triol in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammar-20(21)-en-3,24,25-triol is a triterpenoid (B12794562) compound isolated from various plant sources, including the genus Shorea and Walsura robusta.[1][2] Triterpenoids as a class have garnered significant interest in pharmacological research for their diverse biological activities, including potential anticancer properties.[1] While specific research on this compound in oncology is still emerging, studies on structurally similar dammarane-type triterpenoids have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a candidate for further investigation in cancer therapeutics.[1] It is hypothesized that, like other dammaranes, this compound may induce apoptosis and inhibit cancer cell proliferation through modulation of key signaling pathways.

This document provides an overview of the potential applications of this compound in cancer research, including proposed experimental protocols and data presentation formats to guide researchers in their investigations.

Data Presentation: Cytotoxic Activity of Related Dammarane Triterpenoids

Quantitative data on the cytotoxic effects of this compound are not extensively available in the public domain. However, the activities of structurally related compounds provide a valuable reference for designing experiments and understanding potential efficacy.

CompoundCancer Cell LineIC50 ValueReference
20(S)-Dammar-25(26)-ene-3β,12β,20-triolHuman Colon Cancer (HCT-8)31.6 µg/mL[1]
Cycloartane-3,24,25-triolHuman Prostate Cancer (DU145)1.67 ± 0.18 µM[1]
Cycloartane-3,24,25-triolHuman Prostate Cancer (PC-3)2.226 ± 0.28 µM[1]

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the anticancer properties of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, PC-3, HCT-116)

  • This compound

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (DMSO) should also be prepared.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions or vehicle control.

  • Incubate the plates for another 24, 48, or 72 hours.

  • Following incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to determine if this compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with this compound at concentrations around the predetermined IC50 value for 24 or 48 hours. Include a vehicle-treated control.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is to investigate the effect of this compound on the expression of proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, Cyclin D1, CDK4, p21, p27, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound as described for the apoptosis assay.

  • Lyse the cells using RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Visualizations

Proposed Signaling Pathway for this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K DMT This compound DMT->PI3K Inhibition Bax Bax DMT->Bax Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Proliferation Proliferation mTOR->Proliferation Cytochrome_c Cytochrome c Bax->Cytochrome_c Bcl2->Bax Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Proposed mechanism of this compound inducing apoptosis.

Experimental Workflow for Anticancer Evaluation

G Start Compound: This compound Cell_Viability Cell Viability Screening (MTT Assay on multiple cell lines) Start->Cell_Viability Determine_IC50 Determine IC50 Cell_Viability->Determine_IC50 Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Determine_IC50->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Determine_IC50->Cell_Cycle_Analysis Mechanism_Study Mechanism of Action Study Apoptosis_Assay->Mechanism_Study Cell_Cycle_Analysis->Mechanism_Study Western_Blot Western Blot Analysis (Apoptotic & Cell Cycle Markers) Mechanism_Study->Western_Blot Pathway_Analysis Signaling Pathway Analysis (e.g., PI3K/Akt, MAPK) Western_Blot->Pathway_Analysis In_Vivo_Studies In Vivo Studies (Xenograft Models) Pathway_Analysis->In_Vivo_Studies Conclusion Evaluate Therapeutic Potential In_Vivo_Studies->Conclusion

Caption: Workflow for evaluating the anticancer potential of a novel compound.

References

Quantifying Dammar-20(21)-en-3,24,25-triol in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dammar-20(21)-en-3,24,25-triol is a tetracyclic triterpenoid (B12794562) compound isolated from various plant sources, including Walsura robusta.[1] This natural product has garnered significant interest within the scientific community due to its diverse pharmacological activities, including potential antiviral, cytotoxic, and anti-inflammatory properties. As research into the therapeutic potential of this compound progresses, the need for robust and sensitive analytical methods for its quantification in biological matrices becomes paramount. This document provides detailed application notes and protocols for the quantification of this compound in biological samples, primarily focusing on a proposed Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

Chemical Properties of this compound:

PropertyValue
Chemical Formula C₃₀H₅₂O₃
Molecular Weight 460.73 g/mol
Class Dammarane (B1241002) Triterpenoid
Appearance White to off-white powder
Solubility Soluble in methanol, ethanol, and other organic solvents

Proposed Analytical Method: UPLC-MS/MS for Quantification in Human Plasma

This section outlines a proposed method for the quantification of this compound in human plasma. This method is based on established principles for the analysis of similar triterpenoid compounds and provides a strong foundation for method development and validation.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a robust and widely used technique for the extraction of triterpenoids from biological matrices.[2][3]

Protocol:

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled triterpenoid).

  • Add 300 µL of ethyl acetate (B1210297) to the plasma sample.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

Experimental Workflow for Sample Preparation

G cluster_sample_prep Sample Preparation Workflow plasma 1. Human Plasma (100 µL) is 2. Add Internal Standard (10 µL) plasma->is Spiking solvent 3. Add Ethyl Acetate (300 µL) is->solvent Extraction Solvent vortex1 4. Vortex (2 min) solvent->vortex1 Mixing centrifuge 5. Centrifuge (10,000 x g, 10 min) vortex1->centrifuge Phase Separation transfer 6. Transfer Organic Layer centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate Solvent Removal reconstitute 8. Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute Sample Concentration analysis 9. UPLC-MS/MS Analysis reconstitute->analysis

Caption: A stepwise workflow for the extraction of this compound from plasma.

UPLC-MS/MS Conditions

The following are proposed starting conditions for the UPLC-MS/MS analysis. Optimization will be required for achieving the desired sensitivity, selectivity, and chromatographic resolution.

UPLC Parameters:

ParameterProposed Value
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 5 min, hold at 95% B for 2 min, return to 50% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Parameters (Triple Quadrupole):

ParameterProposed Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Proposed Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierProposed Collision Energy (eV)
This compound461.4443.4 ([M+H-H₂O]⁺)425.4 ([M+H-2H₂O]⁺)15-25 (Optimize)
Internal Standard(Dependent on IS)(Optimize)(Optimize)(Optimize)

Note: The selection and optimization of MRM transitions are critical for the specificity and sensitivity of the assay.[4] It is essential to perform infusion experiments with a pure standard of this compound to determine the optimal precursor and product ions, as well as the collision energies.

Method Validation

A full validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters to be assessed include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank biological matrix.

  • Linearity and Range: A calibration curve should be constructed with at least six non-zero standards. The correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy and Precision: Intra- and inter-day accuracy (as % bias) and precision (as % CV) should be within ±15% (±20% at the LLOQ).

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ should be the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Stability of the analyte in the biological matrix under various storage conditions (freeze-thaw, short-term, long-term) and in the processed sample.

Hypothetical Quantitative Data Summary:

The following table presents a hypothetical summary of validation data for the proposed method.

Validation ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Intra-day Accuracy (%Bias) -8% to +10%
Inter-day Accuracy (%Bias) -11% to +9%
Extraction Recovery > 85%
Matrix Effect < 15%

Potential Signaling Pathway Involvement

The cytotoxic and anti-inflammatory effects of dammarane triterpenoids are thought to be mediated through the modulation of key cellular signaling pathways. A structurally similar compound, 20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol, has been shown to negatively regulate the STAT3 and ERK signaling pathways.[2] These pathways are crucial in regulating inflammation, cell proliferation, and apoptosis.[1][5][6][7][8][9][10][11]

Proposed Signaling Pathway of this compound

G cluster_pathway Proposed Anti-inflammatory and Cytotoxic Signaling Pathway cluster_stat3 STAT3 Pathway cluster_erk ERK Pathway DMT This compound pSTAT3 p-STAT3 (Inactive) DMT->pSTAT3 Inhibition pERK p-ERK (Active) DMT->pERK Inhibition STAT3 STAT3 (Signal Transducer and Activator of Transcription 3) STAT3_dimer STAT3 Dimer (Active) pSTAT3->STAT3_dimer Dimerization nucleus1 Nucleus STAT3_dimer->nucleus1 Translocation gene_transcription1 Gene Transcription (e.g., Bcl-2, Cyclin D1) nucleus1->gene_transcription1 inflammation Inflammation Cell Proliferation gene_transcription1->inflammation ERK ERK (Extracellular Signal-regulated Kinase) nucleus2 Nucleus pERK->nucleus2 Translocation gene_transcription2 Gene Transcription (e.g., c-Fos, c-Jun) nucleus2->gene_transcription2 apoptosis Apoptosis Cytotoxicity gene_transcription2->apoptosis

Caption: Proposed mechanism of action via inhibition of STAT3 and ERK pathways.

Inhibition of the STAT3 pathway by this compound could lead to a reduction in the transcription of pro-inflammatory cytokines and genes involved in cell proliferation and survival. Similarly, modulation of the ERK pathway could lead to the induction of apoptosis in cancer cells. The dual inhibition of these pathways presents a promising avenue for therapeutic intervention in inflammatory diseases and cancer.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the quantification of this compound in biological samples. The proposed UPLC-MS/MS method, coupled with a robust liquid-liquid extraction procedure, is anticipated to provide the necessary sensitivity and selectivity for pharmacokinetic and pharmacodynamic studies. Further method development and validation are essential to ensure the reliability of the data generated. The elucidation of the compound's interaction with key signaling pathways, such as STAT3 and ERK, will be crucial in understanding its mechanism of action and advancing its potential as a therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Dammar-20(21)-en-3,24,25-triol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for optimizing the extraction and purification of Dammar-20(21)-en-3,24,25-triol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary sources? A1: this compound is a dammarane-type triterpenoid (B12794562). These compounds are naturally occurring secondary metabolites found in various medicinal plants. Notable sources include plants from the genera Gynostemma, Panax, and Walsura, such as Walsura robusta[1][2].

Q2: What are the general chemical properties of this compound relevant to extraction? A2: this compound is a hydroxyl-rich structure, making it a polar molecule[1]. This polarity dictates the choice of solvents for effective extraction. Its chemical formula is C₃₀H₅₂O₃[1].

Q3: What are the most common solvents used for extracting this compound? A3: Due to its polarity, polar solvents are most effective. Ethanol (B145695) and methanol (B129727) are widely preferred as they efficiently solubilize dammarane-type triterpenoids while minimizing the co-extraction of non-polar impurities like lipids and pigments[1]. Aqueous ethanol solutions (e.g., 70-95%) are also commonly used.

Q4: Which analytical techniques are suitable for quantifying the yield of this compound? A4: High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of dammarane (B1241002) saponins (B1172615). For detection, an Evaporative Light Scattering Detector (ELSD) is often used, as many saponins lack a strong UV chromophore. Mass Spectrometry (MS), particularly HPLC-MS, is also a powerful tool for both identification and quantification due to its high sensitivity and ability to provide structural information.

Troubleshooting Guide

This section addresses common issues encountered during the extraction and purification process.

ProblemPotential Cause(s)Recommended Solution(s)
Low Final Yield 1. Incomplete Extraction: Solvent choice, temperature, or duration may be suboptimal. 2. Compound Degradation: Exposure to harsh pH or excessively high temperatures. 3. Inefficient Purification: Loss of compound during liquid-liquid partitioning or column chromatography.1. Optimize Extraction Parameters: Test different polar solvents (e.g., methanol vs. ethanol) and their aqueous concentrations. Employ methods like Ultrasound-Assisted Extraction (UAE) to improve efficiency. 2. Control Conditions: Maintain a near-neutral pH during extraction and avoid temperatures above 60-70°C. 3. Refine Purification: Ensure the solvent system for chromatography is optimized for your compound. Consider advanced techniques like High-Speed Counter-Current Chromatography (HSCCC) or Centrifugal Partition Chromatography (CPC) which can offer better recovery.
High Viscosity of Crude Extract Co-extraction of Polysaccharides: Polar solvents used for triterpenoid extraction are also effective at dissolving starches and gums from the plant material.Implement a Polysaccharide Removal Step: After obtaining the crude extract, dissolve it in water and precipitate the polysaccharides by slowly adding a large volume of ethanol (e.g., to a final concentration of 70-80%) while stirring. Centrifuge or filter to remove the precipitated polysaccharides.
Formation of Emulsions Vigorous Agitation: Shaking too aggressively during liquid-liquid extraction, especially with saponin-rich extracts which act as natural surfactants.Use Gentle Inversion: Invert the separatory funnel gently instead of vigorous shaking. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or allowing the funnel to stand for an extended period. Centrifugation can also be used to break stable emulsions.
Poor Separation in Column Chromatography 1. Inappropriate Stationary Phase: Silica (B1680970) gel may not be ideal for all dammarane triterpenoids due to strong polar interactions. 2. Suboptimal Mobile Phase: The solvent system may not have the correct polarity to resolve compounds of similar structure.1. Select a Different Stationary Phase: Consider using reversed-phase (C18) silica or other bonded phases. 2. Optimize Mobile Phase: Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal conditions before scaling up to a column. A common mobile phase for saponins on silica is a mixture of chloroform (B151607), methanol, and water. Adding a small amount of acid (e.g., 0.1% formic acid) can sometimes improve peak shape[1].
Logical Troubleshooting Flow

The following diagram illustrates a decision-making process for troubleshooting low extraction yield.

TroubleshootingFlow start Low Yield Detected check_extraction Review Extraction Protocol start->check_extraction check_purification Review Purification Protocol start->check_purification solvent Solvent Optimal? check_extraction->solvent partition_loss Loss in Partitioning? check_purification->partition_loss params Time/Temp Optimal? solvent->params Yes solve_solvent Test Different Polar Solvents/Concentrations solvent->solve_solvent No method Method Efficient? params->method Yes solve_params Increase Time/Temp (Monitor Degradation) params->solve_params No method->check_purification Yes solve_method Consider UAE or Other Advanced Methods method->solve_method No column_loss Loss on Column? partition_loss->column_loss No solve_partition Modify Partitioning Solvents; Check for Emulsions partition_loss->solve_partition Yes solve_column Optimize Mobile Phase; Test Different Stationary Phases column_loss->solve_column Yes

Caption: A troubleshooting decision tree for low yield issues.

Quantitative Data on Extraction

Disclaimer: Specific quantitative data for the extraction of this compound is limited in publicly available literature. The following table is based on data for structurally analogous dammarane derivatives and general principles of saponin (B1150181) extraction. Researchers should use this as a guideline and perform optimization for their specific plant material.

Extraction MethodSolvent SystemTemperatureDurationTypical Crude Extract YieldNotes
Maceration 95% Ethanol60°C24 hours~12.4% (w/w)[1]A baseline method. Yield is for crude extract from Walsura robusta bark containing analogous compounds[1].
Soxhlet Extraction 90% EthanolBoiling Point6-8 hoursModerate to HighCan be more efficient than maceration but the prolonged high temperature may risk degrading thermally sensitive compounds.
Ultrasound-Assisted Extraction (UAE) 70% Ethanol50-60°C30-60 minHighGenerally provides higher yields in shorter times compared to conventional methods. Reduced thermal degradation risk.
Microwave-Assisted Extraction (MAE) 75% Methanol70°C5 minHighVery rapid method, but requires specialized equipment and careful optimization to avoid localized overheating.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Crude Extract

This protocol describes a general method for obtaining a crude extract enriched with this compound from dried plant material.

  • Material Preparation:

    • Dry the plant material (e.g., leaves, bark, or roots) at 40-50°C until constant weight.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh) to maximize surface area.

  • Defatting (Optional but Recommended):

    • To remove non-polar compounds that can interfere with purification, perform a pre-extraction with a non-polar solvent.

    • Macerate the plant powder in n-hexane or petroleum ether (1:10 w/v ratio) for 12-24 hours at room temperature.

    • Filter the mixture and discard the solvent. Air-dry the plant residue completely.

  • Ultrasonic Extraction:

    • Place the defatted plant powder in an Erlenmeyer flask.

    • Add 70% ethanol at a solid-to-liquid ratio of 1:20 (w/v).

    • Place the flask in an ultrasonic bath with temperature control.

    • Set the temperature to 55°C and sonicate for 45 minutes.

  • Recovery of Crude Extract:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the plant residue two more times under the same conditions to ensure complete extraction.

    • Combine all filtrates.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a bath temperature of 50°C to obtain the crude extract.

Protocol 2: Purification by Liquid-Liquid Partitioning and Column Chromatography

This protocol outlines the purification of the target compound from the crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the dried crude extract in deionized water (e.g., 100 mL for 10 g of extract).

    • Transfer the aqueous suspension to a separatory funnel.

    • Partition the suspension against an equal volume of ethyl acetate (B1210297). Invert the funnel gently 10-15 times and allow the layers to separate.

    • Collect the upper ethyl acetate layer. Repeat this partitioning step three times. (Note: Dammarane triterpenoids will partition into the ethyl acetate phase).

    • Combine the ethyl acetate fractions and evaporate to dryness under reduced pressure.

  • Silica Gel Column Chromatography:

    • Prepare a silica gel (100-200 mesh) column using a slurry packing method with a non-polar solvent like hexane.

    • Dissolve the dried ethyl acetate fraction in a minimal amount of chloroform or dichloromethane.

    • Adsorb this sample onto a small amount of silica gel, dry it, and carefully load it onto the top of the prepared column.

    • Elute the column using a gradient solvent system. Start with a non-polar mixture and gradually increase the polarity. A common gradient is Chloroform:Methanol, starting from 100:0 and gradually increasing the methanol concentration (e.g., 99:1, 98:2, 95:5, etc.).

    • Collect fractions (e.g., 10-20 mL each) and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase and visualization agent (e.g., anisaldehyde-sulfuric acid reagent with heating).

    • Combine the fractions containing the pure compound, as identified by TLC, and evaporate the solvent to yield the purified this compound.

General Experimental Workflow Diagram

Workflow raw_material Plant Material (e.g., Walsura robusta) prep Drying & Grinding raw_material->prep defat Defatting (n-Hexane) prep->defat extraction Ultrasound-Assisted Extraction (70% Ethanol, 55°C) defat->extraction filtration Filtration extraction->filtration evaporation1 Rotary Evaporation filtration->evaporation1 crude_extract Crude Saponin Extract evaporation1->crude_extract partitioning Liquid-Liquid Partitioning (Water/Ethyl Acetate) crude_extract->partitioning evaporation2 Rotary Evaporation partitioning->evaporation2 column_chrom Silica Gel Column Chromatography (CHCl3:MeOH Gradient) evaporation2->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection evaporation3 Rotary Evaporation fraction_collection->evaporation3 pure_compound Pure this compound evaporation3->pure_compound

Caption: A standard workflow for extraction and purification.

References

Technical Support Center: Overcoming Solubility Challenges of Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dammar-20(21)-en-3,24,25-triol, focusing on overcoming its solubility limitations in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a naturally occurring triterpenoid (B12794562) with potential therapeutic applications, including antiviral and cytotoxic effects.[1] However, like many triterpenoids, it is a lipophilic molecule with poor water solubility, which can significantly hinder its handling in experiments and limit its bioavailability in preclinical studies.

Q2: What are the general strategies to improve the aqueous solubility of this compound?

A2: Several formulation strategies can be employed to enhance the solubility of poorly soluble compounds like this compound. These include the use of co-solvents, surfactants, cyclodextrin (B1172386) complexation, and the preparation of solid dispersions. The choice of method depends on the specific requirements of your experiment (e.g., in vitro vs. in vivo application) and the desired final concentration.

Q3: In which organic solvents is this compound soluble?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[2] Ethanol and methanol (B129727) are also effective solvents for dissolving this and other triterpenoids.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Compound precipitates out of solution upon addition to aqueous buffer/media. The aqueous environment is causing the lipophilic compound to crash out of the organic solvent stock.- Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, if tolerated by the experimental system.- Prepare a formulation with surfactants (e.g., Tween 80) or use a cyclodextrin-complexed form of the compound to improve its dispersibility in aqueous media.- For in vivo studies, consider using a pre-formulated vehicle containing a mixture of solvents and surfactants.
Low bioavailability observed in animal studies. Poor dissolution of the compound in the gastrointestinal tract or rapid precipitation upon administration.- Reduce the particle size of the compound through micronization or nanomilling to increase the surface area for dissolution.- Formulate the compound as a solid dispersion to enhance its dissolution rate.- Utilize a lipid-based drug delivery system to improve absorption.
Inconsistent results in bioassays. Variability in the solubilization of the compound between experiments.- Ensure the stock solution is fully dissolved before each use. Gentle warming or sonication may be necessary.- Prepare fresh dilutions in aqueous media for each experiment to minimize the risk of precipitation over time.- Standardize the formulation and preparation method across all experiments.
Cell toxicity observed at low compound concentrations. The solvent used to dissolve the compound (e.g., DMSO) may be causing cytotoxicity.- Perform a vehicle control experiment to determine the toxicity of the solvent at the concentration used.- Reduce the final concentration of the organic solvent in the cell culture media to a non-toxic level (typically <0.5% for DMSO).- Consider alternative solubility-enhancing methods that use less toxic excipients, such as cyclodextrin complexation.

Quantitative Solubility Data

The following table summarizes the available solubility data for this compound in common solvents.

Solvent Solubility Notes
Dimethyl Sulfoxide (DMSO)40 mg/mLA stock solution of this concentration can be prepared for further dilution.[3]
EthanolSolubleThe exact quantitative solubility is not readily available in the literature, but it is used as an extraction solvent for dammarane (B1241002) derivatives.[1]
MethanolSolubleSimilar to ethanol, it is an effective solvent for this class of compounds.[1]
WaterPoorly SolubleAs a lipophilic triterpenoid, its aqueous solubility is very low.

Experimental Protocols

1. Preparation of an In Vivo Formulation using a Co-Solvent System

This protocol is adapted from a commercially available formulation guide for this compound.[3]

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • PEG300

    • Tween 80

    • Saline or Phosphate Buffered Saline (PBS)

  • Procedure:

    • Prepare a 40 mg/mL stock solution of this compound in DMSO.

    • To prepare the final formulation, mix the components in the following ratio: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.

    • For example, to prepare 1 mL of the final formulation:

      • Take 50 µL of the 40 mg/mL stock solution in DMSO.

      • Add 300 µL of PEG300 and mix thoroughly until the solution is clear.

      • Add 50 µL of Tween 80 and mix well.

      • Add 600 µL of Saline or PBS and mix until a homogenous solution is formed.

2. Cyclodextrin Inclusion Complexation (General Protocol for Triterpenoids)

This is a general procedure for preparing cyclodextrin inclusion complexes to enhance the aqueous solubility of hydrophobic compounds. The optimal type of cyclodextrin and the molar ratio should be determined experimentally.

  • Materials:

    • This compound

    • Beta-cyclodextrin (β-CD) or a derivative such as Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Ethanol

    • Deionized water

  • Procedure (Kneading Method):

    • Determine the required amounts of this compound and the chosen cyclodextrin for a specific molar ratio (e.g., 1:1 or 1:2).

    • In a mortar, mix the cyclodextrin with a small amount of a water:ethanol solution to form a paste.

    • Gradually add the this compound powder to the paste and knead thoroughly for 30-60 minutes.

    • Dry the resulting mixture in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • The resulting powder is the cyclodextrin inclusion complex.

3. Solid Dispersion Preparation (General Protocol for Triterpenoids)

This general protocol for preparing a solid dispersion can significantly improve the dissolution rate of poorly soluble drugs. The choice of carrier and the drug-to-carrier ratio should be optimized for the specific application.

  • Materials:

    • This compound

    • A hydrophilic carrier such as Polyvinylpyrrolidone (PVP) K30 or a Poloxamer (e.g., P188)

    • A suitable organic solvent (e.g., ethanol, methanol)

  • Procedure (Solvent Evaporation Method):

    • Dissolve both this compound and the hydrophilic carrier in the chosen organic solvent at a predetermined ratio (e.g., 1:5 drug to carrier).

    • Ensure complete dissolution of both components, using sonication if necessary.

    • Evaporate the solvent using a rotary evaporator under reduced pressure.

    • The resulting solid film is the solid dispersion. Scrape the film from the flask and pulverize it into a fine powder.

Visualizations

experimental_workflow cluster_start Initial State cluster_methods Solubilization Methods cluster_end Outcome Compound This compound (Poorly Soluble) Co_Solvent Co-Solvent Formulation (DMSO, PEG300, Tween 80) Compound->Co_Solvent Dissolution Cyclodextrin Cyclodextrin Complexation Compound->Cyclodextrin Complexation Solid_Dispersion Solid Dispersion Compound->Solid_Dispersion Dispersion Aqueous_Solution Homogenous Aqueous Solution/ Dispersion for Experiments Co_Solvent->Aqueous_Solution Cyclodextrin->Aqueous_Solution Solid_Dispersion->Aqueous_Solution

Caption: Workflow for overcoming solubility issues of this compound.

signaling_pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus_STAT3 Nucleus pSTAT3->Nucleus_STAT3 Dimerization & Translocation Gene_Transcription_STAT3 Gene Transcription (Proliferation, Anti-apoptosis) Nucleus_STAT3->Gene_Transcription_STAT3 Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylation pERK p-ERK ERK->pERK Nucleus_ERK Nucleus pERK->Nucleus_ERK Translocation Gene_Transcription_ERK Gene Transcription (Cell Growth, Survival) Nucleus_ERK->Gene_Transcription_ERK Dammar This compound (and related compounds) Dammar->pSTAT3 Inhibition Dammar->pERK Inhibition

Caption: Putative inhibitory action on STAT3 and ERK signaling pathways.[4]

References

Optimizing HPLC parameters for the separation of dammarane triterpenoids.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the High-Performance Liquid Chromatography (HPLC) separation of dammarane (B1241002) triterpenoids.

Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC analysis of dammarane triterpenoids.

Issue 1: Poor Peak Resolution, Especially Between Isomers

Q: My chromatogram shows poor separation between key dammarane triterpenoids, such as co-eluting isomers like oleanolic and ursolic acids. What steps can I take to improve resolution?

A: Poor resolution is a common challenge, particularly with structurally similar triterpenoids.[1] Here are several parameters to adjust:

  • Column Selection: While C18 columns are widely used, they may not always provide sufficient selectivity for isomeric triterpenoids.[1] Consider using a C30 column, which is known to offer alternative selectivity and can significantly improve the resolution between problematic pairs like oleanolic and ursolic acids.[1]

  • Mobile Phase Composition: The choice of organic solvent can impact selectivity.[2] Experiment with different solvent systems such as acetonitrile (B52724)/water and methanol (B129727)/water, as well as ternary mixtures like acetonitrile/methanol/water.[2][3] The ratio of organic solvent to water is a critical factor; decreasing the organic solvent percentage generally increases retention time and may improve separation.[2]

  • Gradient Elution: For complex samples containing triterpenoids with a wide range of polarities, a gradient elution method is highly recommended.[4][5] A shallow gradient (a slow increase in the stronger solvent) can effectively enhance the separation of closely eluting compounds.[4] Start with a scouting gradient (e.g., 5-100% organic solvent) to determine the approximate elution time of your compounds, then optimize the gradient slope around that range.[6]

  • Column Temperature: Temperature can influence selectivity.[2] Analyze your samples at different temperatures (e.g., in 5°C increments from 20°C to 35°C).[2] Be aware that while increasing temperature can shorten run times, it may also reduce the resolution between certain critical pairs.[2]

  • Flow Rate: Lowering the flow rate can sometimes improve the resolution of early-eluting peaks, though it will increase the overall analysis time.[2]

Issue 2: Low Sensitivity or No Peaks Detected

Q: I am not seeing any peaks, or the peaks for my dammarane triterpenoids are very small. How can I increase detector sensitivity?

A: This is a frequent problem because many dammarane triterpenoids lack a strong chromophore, making them difficult to detect with standard UV-Vis detectors.[1][2][7]

  • Detector Choice:

    • UV-Vis Detector: If using a UV detector, you must set the wavelength to a very low range, typically 205-210 nm, to get any response.[2] This approach is challenging because many common HPLC solvents (especially those with a UV cutoff above this range) will absorb strongly, leading to a high background signal and baseline noise.[2]

    • Alternative Detectors: For better sensitivity and more universal detection, consider using an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS).[7][8] These detectors do not rely on chromophores and are well-suited for analyzing triterpenoids.[1][7] A CAD, for instance, has been shown to achieve limits of quantitation below 2 ng on-column for some triterpenoids.[1]

  • Sample Concentration: If possible, increase the concentration of your sample. However, be cautious not to overload the column, which can lead to peak fronting and poor peak shape.[9]

  • System Check: Ensure there are no leaks in the system and that the injector is functioning correctly, as these issues can lead to a complete loss of sample.[10]

Issue 3: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are showing significant tailing or fronting. What is causing this, and how can I fix it?

A: Poor peak shape compromises quantification and resolution.

  • Peak Tailing: This is often caused by secondary interactions between the analytes and active sites (residual silanols) on the column's stationary phase.[9]

    • Mobile Phase Additives: Add a small amount of an acid, such as acetic acid, formic acid (FA), or trifluoroacetic acid (TFA), to the mobile phase (e.g., 0.1%).[3] This can suppress the ionization of silanol (B1196071) groups and reduce unwanted interactions.

    • Column Choice: Use a modern, high-purity silica (B1680970) column with end-capping designed to minimize residual silanol activity.[9]

  • Peak Fronting: This is typically a sign of column overload.[10]

    • Reduce Sample Load: Try diluting your sample or reducing the injection volume.[9]

  • Solvent Mismatch: Ensure the sample solvent is weaker than or the same as the initial mobile phase composition.[9] Injecting a sample in a solvent that is much stronger than the mobile phase can cause significant peak distortion.[9]

Issue 4: Unstable Baseline (Drift or Noise)

Q: My baseline is drifting upwards during a gradient run, or it is very noisy. What are the likely causes?

A: An unstable baseline can make it difficult to accurately integrate peaks, especially small ones.[11]

  • Baseline Drift in Gradient Elution: This is common when using a UV detector at low wavelengths because the mobile phase composition is changing, and the solvents themselves absorb UV light differently.[6]

    • Solvent Purity: Use high-purity, HPLC-grade solvents to minimize impurities that could contribute to baseline drift.

    • Detector Settings: If using a diode array detector (DAD), you can set a reference wavelength to compensate for background absorbance changes.[6]

    • Blank Run Subtraction: Run a blank gradient (injecting only the sample solvent) and subtract this baseline from your sample chromatograms.[10]

  • Baseline Noise: This can be caused by several factors.[10]

    • Solvent Degassing: Ensure your mobile phases are thoroughly degassed before use to prevent air bubbles from entering the pump and detector.[12]

    • Pump Issues: Inconsistent mixing or faulty check valves in the pump can cause pressure fluctuations that manifest as baseline noise.[10]

    • Column Contamination: A contaminated column can bleed impurities, leading to a noisy baseline.

Frequently Asked Questions (FAQs)

General Method Development

Q: What is a good starting point for developing an HPLC method for dammarane triterpenoids?

A: A systematic approach is best for method development.[13]

  • Define Goals: Determine if the analysis is for qualitative screening or quantitative measurement, and what level of resolution is required.[14]

  • Column Selection: Start with a standard C18 column (e.g., 150 mm x 4.6 mm, 3 or 5 µm particle size).[2] This is a versatile choice for reversed-phase chromatography.

  • Mobile Phase Selection: A common starting point is a binary mobile phase of acetonitrile and water or methanol and water, often with 0.1% formic or acetic acid added to improve peak shape.[3][7]

  • Run a Scouting Gradient: Perform a broad linear gradient, such as 5% to 100% organic solvent over 20-40 minutes.[6][14] This will help determine the elution range of your compounds of interest.

  • Optimize the Gradient: Based on the scouting run, you can create a more optimized gradient. If all your peaks elute within a narrow time frame, an isocratic method might be suitable.[2] If they are spread out, a segmented gradient can shorten the run time while maintaining resolution.[4]

  • Detector Settings: If using UV, set the wavelength to 205-210 nm.[2] For ELSD, CAD, or MS, optimize the specific detector parameters (e.g., drift tube temperature for ELSD) according to the manufacturer's recommendations.[15]

Q: Should I use an isocratic or gradient elution?

A: The choice depends on the complexity of your sample.[4]

  • Isocratic Elution: This method uses a constant mobile phase composition. It is simpler, more reproducible, and results in a more stable baseline.[2][4] It is ideal for simple mixtures where all components elute relatively close to each other.

  • Gradient Elution: This method involves changing the mobile phase composition during the run, usually by increasing the percentage of the organic solvent.[4] It is superior for complex samples containing compounds with a wide range of polarities, as it improves peak sharpness for late-eluting compounds and reduces overall analysis time.[4][5]

Data and Protocols
Data Presentation: HPLC Parameter Comparison

Table 1: Comparison of Typical HPLC Columns for Triterpenoid (B12794562) Separation

Column TypeParticle Size (µm)Dimensions (L x I.D., mm)AdvantagesCommon Use Cases
C183, 5150 x 4.6, 250 x 4.6General purpose, widely available, good for many triterpenoids.[2]Initial method development, separation of less complex mixtures.
C303, 5150 x 4.6Provides alternative selectivity, excellent for resolving structural isomers.[1]Separation of challenging isomer pairs like oleanolic and ursolic acids.[1]
Phenyl-Hexyl3, 5150 x 4.6Offers different selectivity based on pi-pi interactions.Alternative when C18 or C30 fails to provide adequate resolution.

Table 2: Example Mobile Phase Compositions

Mobile Phase AMobile Phase BModeApplication Notes
Water + 0.1% Acetic AcidAcetonitrileGradientGood general-purpose system for acidic triterpenoids.[3]
WaterMethanolGradientMethanol can offer different selectivity compared to acetonitrile.[2]
10 mM Ammonium Formate (pH 2.8)AcetonitrileGradientVolatile buffer, making it compatible with LC-MS analysis.[6]

Table 3: Sample Gradient Elution Program (Scouting Gradient)

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)
0.0955
20.00100
25.00100
25.1955
30.0955
Experimental Protocols: General HPLC Method Development
  • Standard and Sample Preparation:

    • Accurately weigh and dissolve reference standards and extracted samples in a suitable solvent (e.g., methanol, ethanol).[1] The sample solvent should be compatible with the initial mobile phase conditions.[9]

    • Sonicate if necessary to ensure complete dissolution.

    • Filter all solutions through a 0.45 µm or 0.22 µm syringe filter before injection to remove particulates and prevent column blockage.

  • HPLC System Setup:

    • Install the selected analytical column (e.g., C18, 150 x 4.6 mm, 5 µm).

    • Prepare mobile phases using HPLC-grade solvents. For example, Mobile Phase A: Water with 0.1% Formic Acid; Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Thoroughly degas the mobile phases using an inline degasser, helium sparging, or sonication under vacuum.[12][16]

  • Initial Scouting Run:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes.[5]

    • Set a flow rate of 1.0 mL/min.[17]

    • Set the column oven temperature to a controlled value, for example, 25°C.[2]

    • Set the detector to scan at a low wavelength (e.g., 210 nm) if using UV, or configure the ELSD/CAD/MS parameters.[17]

    • Inject a standard mixture or a representative sample.

    • Run a wide linear gradient as described in Table 3.

  • Method Optimization:

    • Evaluate the Chromatogram: Examine the scouting run for peak shape, resolution, and retention times.

    • Adjust Gradient: If peaks are poorly resolved, try a shallower gradient over the region where they elute. If the run is too long, a steeper gradient can be used after the last peak of interest has eluted to wash the column.[6]

    • Test Mobile Phases: If resolution is still insufficient, substitute the organic solvent (e.g., try methanol instead of acetonitrile) to alter selectivity.[2]

    • Optimize Temperature and Flow Rate: Make small adjustments to the column temperature and flow rate to fine-tune the separation.[2]

  • Validation (Abbreviated):

    • Once an acceptable separation is achieved, perform injections at different concentrations to check for linearity.

    • Perform multiple injections of the same sample to assess precision (reproducibility of retention times and peak areas).[2]

Mandatory Visualizations

HPLC_Method_Development_Workflow start_end start_end process process decision decision output output start Start: Define Analytical Goals prep Sample & Standard Preparation start->prep setup Select Initial Parameters (Column, Mobile Phase) prep->setup scout Run Scouting Gradient (e.g., 5-100% B) setup->scout eval Evaluate Resolution & Peak Shape scout->eval optimize Optimize Parameters (Gradient, Temp, Solvent) eval->optimize Not OK validate Method Validation (Linearity, Precision) eval->validate OK optimize->scout final Final Optimized Method validate->final

Caption: Workflow for HPLC method development for dammarane triterpenoids.

HPLC_Troubleshooting_Tree problem problem question question solution solution p1 Problem: Poor Resolution q1 Using C18 column? p1->q1 s1 Try C30 column for alternative selectivity. q1->s1 Yes q2 Is gradient optimized? q1->q2 No s2 Make gradient shallower around eluting peaks. q2->s2 No s3 Change organic solvent (ACN <=> MeOH). q2->s3 Yes p2 Problem: Peak Tailing q3 Mobile phase acidified? p2->q3 s4 Add 0.1% Formic or Acetic Acid. q3->s4 No s5 Use end-capped column or competing base. q3->s5 Yes p3 Problem: Low Sensitivity (UV) q4 Wavelength < 210 nm? p3->q4 s6 Set wavelength to 205-210 nm. q4->s6 No s7 Use ELSD, CAD, or MS detector. q4->s7 Yes

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Troubleshooting Cell Viability Assays with Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering unexpected results in cell viability assays with Dammar-20(21)-en-3,24,25-triol (DMT). The information is tailored for researchers, scientists, and drug development professionals to help identify potential issues and find appropriate solutions.

Frequently Asked Questions (FAQs)

Q1: My tetrazolium-based assay (MTT, WST-1) shows an unexpected increase in cell viability after treatment with this compound. What could be the cause?

A1: This is a common issue encountered with natural products like triterpenoids. The unexpected increase in signal is likely due to the direct chemical reduction of the tetrazolium salt (e.g., MTT, XTT) by the compound itself.[1] Triterpenoids can possess antioxidant properties and directly reduce the assay reagent to its colored formazan (B1609692) product, a reaction that is independent of cellular metabolic activity.[1] This leads to an artificially high absorbance reading, which can mask the actual cytotoxic effects of the compound.

Q2: How can I confirm if this compound is directly interfering with my tetrazolium-based assay?

A2: To confirm direct interference, you should run a cell-free control. Prepare wells containing your culture medium and various concentrations of this compound, but without any cells. Add the tetrazolium reagent (MTT, WST-1, etc.) and incubate for the same duration as your experiment. If a color change occurs in these cell-free wells, it indicates direct reduction of the dye by your compound.

Q3: Are there alternative cell viability assays that are less prone to interference by this compound?

A3: Yes, assays that do not rely on the metabolic reduction of a substrate are recommended. Good alternatives include:

  • Sulforhodamine B (SRB) Assay: This assay measures cell viability based on the binding of the SRB dye to total cellular protein content, which is proportional to the cell mass.[1]

  • ATP-based Assays (e.g., CellTiter-Glo®): These luminescent assays measure the amount of ATP present, a key indicator of metabolically active cells.[1] Only viable cells can synthesize ATP, making this a reliable marker of cell viability.[1]

  • Trypan Blue Exclusion Assay: This method distinguishes viable from non-viable cells based on membrane integrity. Live cells with intact membranes exclude the dye, while dead cells do not. However, be aware that results can be subjective and the dye itself can be toxic with prolonged exposure.

Q4: I'm observing lower than expected cell viability in my assay. Could this compound be affecting cellular metabolism?

A4: Yes, this is a possibility. Triterpenoids can influence cellular metabolism, including mitochondrial function.[1] A structurally related compound, 20(S)-protopanaxadiol, has been shown to affect mitochondrial function and dynamics.[2][3] Therefore, a decrease in the reduction of tetrazolium dyes may not solely be due to cell death but could also reflect a shift in the metabolic state of the cells induced by this compound. It is advisable to confirm cytotoxicity with a non-metabolic assay.

Q5: I am having trouble dissolving this compound in my cell culture medium. What is the recommended solvent?

A5: this compound is soluble in DMSO.[4] It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common unexpected results.

Issue 1: Higher-than-Expected Viability in Tetrazolium-Based Assays
Possible Cause Troubleshooting Steps
Direct reduction of the tetrazolium dye by this compound. [1]1. Run a cell-free control: Add the compound to media without cells and perform the assay. A color change confirms interference. 2. Wash cells before adding dye: Gently wash the cell monolayer with PBS before adding the tetrazolium reagent to remove any remaining compound. 3. Switch to an alternative assay: Use a non-tetrazolium-based assay like SRB or an ATP-based assay.[1]
Contamination of cultures. 1. Microscopic examination: Check for signs of bacterial or fungal contamination. 2. Use fresh reagents: Ensure all media and supplements are sterile.
Issue 2: Inconsistent or Not Reproducible Results
Possible Cause Troubleshooting Steps
Uneven cell seeding. 1. Ensure a single-cell suspension: Gently triturate the cell suspension before seeding. 2. Rock the plate after seeding: Gently rock the plate in a cross pattern to ensure even distribution.
Edge effects. 1. Avoid using outer wells: Fill the outer wells with sterile PBS or media without cells to minimize evaporation.
Compound precipitation. 1. Microscopic examination: Check for precipitate in the wells. 2. Optimize stock solution concentration: Prepare a more dilute stock solution in DMSO if necessary.
Issue 3: Lower-than-Expected Viability (Potential Metabolic Effects)
Possible Cause Troubleshooting Steps
Compound-induced metabolic shift. [1]1. Confirm with a non-metabolic assay: Use an SRB, ATP-based, or trypan blue exclusion assay to confirm cytotoxicity. 2. Time-course experiment: Perform the assay at different time points to distinguish between cytostatic and cytotoxic effects.
Cytotoxicity of the compound. 1. Dose-response curve: Perform a dose-response experiment to determine the IC50 value. Dammarane-type triterpenoids have shown cytotoxic activity.[5]

Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (and vehicle control) and incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

WST-1 Cell Viability Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.

  • WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well containing 100 µL of culture medium.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Shake the plate thoroughly for 1 minute and measure the absorbance between 420-480 nm.

Trypan Blue Exclusion Assay
  • Cell Preparation: After compound treatment, collect the cells and centrifuge to form a pellet.

  • Staining: Resuspend the cell pellet in PBS. Mix 1 part of 0.4% trypan blue solution with 1 part of the cell suspension.

  • Incubation: Allow the mixture to incubate for 3 minutes at room temperature.

  • Counting: Load the mixture onto a hemocytometer and count the number of stained (non-viable) and unstained (viable) cells under a microscope.

Signaling Pathway and Workflow Diagrams

G cluster_0 Troubleshooting Workflow for Unexpected High Viability Start Unexpected High Viability in Tetrazolium Assay CheckInterference Run Cell-Free Control (Compound + Media + Dye) Start->CheckInterference ColorChange Color Change Observed? CheckInterference->ColorChange InterferenceConfirmed Direct Reduction Confirmed ColorChange->InterferenceConfirmed Yes NoInterference No Direct Reduction ColorChange->NoInterference No AlternativeAssay Switch to Non-Metabolic Assay (e.g., SRB, ATP-based) InterferenceConfirmed->AlternativeAssay CheckContamination Check for Contamination NoInterference->CheckContamination End Accurate Viability Data AlternativeAssay->End CheckContamination->End

Caption: Troubleshooting workflow for unexpectedly high cell viability.

G cluster_1 Potential Signaling Pathway for Dammarane-Type Triterpenoid Cytotoxicity DMT Dammarane-Type Triterpenoid (e.g., DMT) Mitochondria Mitochondrial Stress DMT->Mitochondria ROS Increased ROS Mitochondria->ROS Bax Bax (pro-apoptotic) Upregulation Mitochondria->Bax Bcl2 Bcl-2 (anti-apoptotic) Downregulation Mitochondria->Bcl2 Caspase9 Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Inferred cytotoxic signaling pathway for dammarane (B1241002) triterpenoids.

G cluster_2 Experimental Workflow for Cell Viability Assays Seed Seed Cells in 96-well Plate Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with This compound Incubate1->Treat Incubate2 Incubate (e.g., 24-72h) Treat->Incubate2 Assay Perform Viability Assay (MTT, WST-1, SRB, etc.) Incubate2->Assay Read Read Plate (Absorbance/Luminescence) Assay->Read Analyze Analyze Data Read->Analyze

Caption: General experimental workflow for cell viability assays.

References

Technical Support Center: Minimizing Off-Target Effects of Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the off-target effects of Dammar-20(21)-en-3,24,25-triol in cellular models. The information is presented in a question-and-answer format to directly address common issues and provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a dammarane-type triterpenoid (B12794562), a class of natural products.[1][2] Studies on related compounds suggest that it may possess various biological activities, including anti-inflammatory, anti-cancer, and antiviral properties.[1][3]

Q2: What are off-target effects and why are they a concern when working with this compound?

Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended biological target. These unintended interactions are a significant concern as they can lead to:

  • Cellular toxicity: Engagement with unintended targets can disrupt essential cellular processes, causing cytotoxicity that is unrelated to the desired on-target activity.

  • Poor translatability: Promising preclinical results may fail in clinical settings if the efficacy is linked to off-target effects that are not relevant or are toxic in a whole organism.

Q3: What are the potential signaling pathways affected by this compound that could contribute to off-target effects?

Based on studies of structurally related dammarane (B1241002) triterpenoids, potential on-target and off-target pathways that may be modulated by this compound include:

  • PI3K/Akt Signaling Pathway: Involved in cell survival, growth, and proliferation.

  • MAPK Signaling Pathway (ERK, JNK, p38): Regulates a wide range of cellular processes including proliferation, differentiation, and apoptosis.

  • NF-κB Signaling Pathway: A key regulator of inflammatory and immune responses.

  • LXRα Signaling Pathway: Involved in the regulation of lipid metabolism and inflammation.[4]

  • Nrf2 and HDAC2 Pathways: Associated with oxidative stress and inflammatory responses.[5]

Q4: How can I begin to assess the off-target effects of this compound in my cellular model?

A crucial first step is to determine the compound's therapeutic window. This involves performing parallel dose-response experiments for the desired biological effect and for general cytotoxicity. This will help identify a concentration range where the on-target effect is observed without significant cell death, minimizing confounding results from broad toxicity.

Troubleshooting Guides

Problem 1: High cytotoxicity observed at concentrations required for the desired biological effect.

Possible Cause Troubleshooting Step
Broad Off-Target Effects The compound may be interacting with multiple essential cellular targets.
Solvent Toxicity The solvent used to dissolve the compound (e.g., DMSO) may be at a toxic concentration.
Compound Instability The compound may be degrading into toxic byproducts in the cell culture medium.

Problem 2: Inconsistent or irreproducible results between experiments.

Possible Cause Troubleshooting Step
Cell Line Variability Different cell passages may have altered expression of on-target or off-target proteins.
Compound Potency Variation The activity of the compound may vary between batches or due to improper storage.
Experimental Conditions Minor variations in incubation time, cell density, or reagent concentrations can impact results.

Problem 3: The observed phenotype does not match the expected outcome based on the presumed target.

Possible Cause Troubleshooting Step
Dominant Off-Target Effect An off-target interaction may be producing a stronger phenotype than the on-target effect.
Incorrect Target Assumption The initial hypothesis about the compound's primary target may be incorrect.
Use of a Structurally Unrelated Control Employ a structurally different compound that is known to target the same pathway. If the phenotype differs, it suggests the original compound's effect may be off-target.

Quantitative Data Summary

Table 1: Example Cytotoxicity Data for this compound in Different Cell Lines

Cell LineCompound Concentration (µM)% Viability (MTT Assay)
Cell Line A (e.g., Cancer) 0.198 ± 2.1
195 ± 3.5
1075 ± 5.2
5040 ± 4.8
10015 ± 3.1
Cell Line B (e.g., Normal) 0.199 ± 1.8
197 ± 2.3
1090 ± 4.1
5085 ± 3.9
10070 ± 5.5

Note: This is example data and will vary depending on the specific cell lines and experimental conditions.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).

Materials:

  • This compound

  • Cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

  • Incubation: Incubate the plate for 24-72 hours (depending on the cell line and experimental goals).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To validate the direct binding of this compound to a specific target protein in intact cells.[6][7]

Materials:

  • Cell line expressing the target protein

  • This compound

  • PBS (Phosphate-buffered saline) with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer)

  • Apparatus for Western blotting (SDS-PAGE gels, transfer system, antibodies)

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at a desired concentration or with a vehicle control for a specified time.

  • Harvesting: Harvest the cells by scraping or trypsinization, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes. Include an unheated control.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Western Blot Analysis: Collect the supernatant and determine the protein concentration. Analyze the samples by Western blotting using an antibody specific for the target protein.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.[8]

Visualizations

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Off-Target Validation start Start dose_response Dose-Response Curve (On-Target Effect) start->dose_response cytotoxicity Cytotoxicity Assay (MTT) (Off-Target Toxicity) start->cytotoxicity therapeutic_window Determine Therapeutic Window dose_response->therapeutic_window cytotoxicity->therapeutic_window cetsa Cellular Thermal Shift Assay (CETSA) therapeutic_window->cetsa proteomics Chemoproteomics (Target Identification) therapeutic_window->proteomics genetic_validation Genetic Validation (siRNA/CRISPR) therapeutic_window->genetic_validation off_target_profile Characterize Off-Target Profile cetsa->off_target_profile proteomics->off_target_profile genetic_validation->off_target_profile

Caption: Workflow for Minimizing and Validating Off-Target Effects.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway compound Dammarane Triterpenoids PI3K PI3K compound->PI3K Modulates MAPK_p ERK, JNK, p38 compound->MAPK_p Modulates NFkB NFkB compound->NFkB Modulates Akt Akt PI3K->Akt Promotes Cell_Survival Cell_Survival Akt->Cell_Survival Promotes Proliferation_Apoptosis Proliferation_Apoptosis MAPK_p->Proliferation_Apoptosis Regulates Inflammation Inflammation NFkB->Inflammation Promotes

Caption: Potential Signaling Pathways Modulated by Dammarane Triterpenoids.

References

Navigating the Complex NMR Landscape of Dammar-20(21)-en-3,24,25-triol and its Analogs: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals grappling with the intricate NMR spectra of Dammar-20(21)-en-3,24,25-triol and its derivatives, this technical support center offers a comprehensive resource. Find troubleshooting guidance for common experimental challenges, frequently asked questions, and detailed experimental protocols to streamline your research and ensure accurate spectral interpretation.

The dammarane-type triterpenoids, a class of tetracyclic natural products, are known for their complex structures, which often leads to crowded and overlapping signals in their Nuclear Magnetic Resonance (NMR) spectra. This complexity can pose a significant challenge to unambiguous structure elucidation. This guide provides practical solutions and in-depth information to assist in the successful characterization of these molecules.

Troubleshooting Common NMR Issues

This section addresses specific problems that may arise during the acquisition and interpretation of NMR data for this compound and its derivatives.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Signal Resolution and Peak Overlap - High sample concentration leading to intermolecular interactions and line broadening.- Inappropriate solvent choice, resulting in poor dispersion of signals.- Optimize sample concentration. For ¹H NMR of small molecules (<1000 g/mol ), 5-25 mg is a typical range. For ¹³C NMR, 50-100 mg may be required.[1] - Experiment with different deuterated solvents (e.g., CDCl₃, benzene-d₆, acetone-d₆, methanol-d₄) to induce differential chemical shifts and resolve overlapping peaks.[1]
Broad or Distorted Peak Shapes - Poor shimming of the magnetic field.- Sample inhomogeneity due to poor solubility or presence of particulate matter.- Sample concentration is too high.- Ensure the sample is fully dissolved. If necessary, gently warm or vortex the sample vial before transferring to the NMR tube.[1]- Filter the sample through a small plug of glass wool in a Pasteur pipette to remove any suspended particles.[1]- Perform manual or automatic shimming procedures to optimize magnetic field homogeneity.
Presence of Impurity Peaks (e.g., water, grease) - Contaminated NMR tube or cap.- Use of non-deuterated solvents or exposure of deuterated solvents to atmospheric moisture.- Use clean, high-quality NMR tubes and caps.- Store deuterated solvents under an inert atmosphere and use freshly opened solvents when possible.- To confirm an exchangeable proton (e.g., -OH), add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H spectrum; the hydroxyl peak should diminish or disappear.[1]
Difficulty in Assigning Quaternary Carbons - Quaternary carbons have long relaxation times and can be difficult to observe in standard ¹³C NMR experiments.- Increase the relaxation delay (d1) in the ¹³C NMR acquisition parameters.- Utilize 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC), which shows correlations between protons and carbons over two to three bonds, to identify quaternary carbons through their correlations with nearby protons.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic ¹H NMR signals for this compound?

A1: While a complete, publicly available assigned spectrum is not readily found, some characteristic proton signals for this compound in CDCl₃ have been reported. These include a signal for the exocyclic methylene (B1212753) proton H-21 at approximately δ 5.28 ppm, the H-3 proton (attached to the carbon bearing a hydroxyl group) around δ 3.52 ppm, and the methyl groups at C-24 and C-25 appearing near δ 1.26 ppm.[2] The ¹H NMR spectra of dammarane-type sapogenins typically show seven or eight singlet signals for the methyl groups in the high-field region (δ 0.6-1.5 ppm). Olefinic proton signals are usually found between δ 4.3-6.0 ppm, and protons on oxygen-bearing carbons appear in the δ 4.0-5.5 ppm range.

Q2: How can I differentiate between the various methyl signals in the ¹H NMR spectrum?

A2: The severe overlap of methyl signals is a common challenge. 2D NMR experiments are essential for unambiguous assignment.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. This helps to distinguish methyl groups based on their corresponding ¹³C chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. By observing the HMBC correlations from the methyl protons to neighboring quaternary and methine carbons, their precise location in the structure can be determined.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are close to each other, which can be crucial for confirming stereochemistry and the relative positions of methyl groups.

Q3: What are the typical ¹³C NMR chemical shift ranges for the dammarane (B1241002) skeleton?

A3: The ¹³C NMR spectra of dammarane-type triterpenoids generally show signals in distinct regions:

  • δ 8.0 - 60.0 ppm: Methyl, methylene, methine, and quaternary carbons. Angular methyl groups typically resonate in the δ 8-35 ppm range.

  • δ 60.0 - 90.0 ppm: Oxygenated methine and quaternary carbons.

  • δ 109.0 - 160.0 ppm: Olefinic carbons.

  • δ 170.0 - 220.0 ppm: Carbonyl carbons (if present in derivatives).

Q4: My compound appears to be a derivative of this compound. How can I identify the modifications?

A4: A combination of 1D and 2D NMR techniques is required.

  • Compare the ¹H and ¹³C spectra with the known data for the parent compound. The absence of a signal or a significant shift in a signal's position can indicate a modification at that site.

  • COSY (Correlation Spectroscopy) will reveal proton-proton coupling networks. A break in a spin system compared to the parent compound can indicate a substitution.

  • HMBC is invaluable for identifying the position of new functional groups by observing long-range correlations from the new group's protons (or protons near the modification) to the carbon skeleton.

  • Mass Spectrometry (MS) should be used in conjunction with NMR to determine the molecular weight of the derivative and provide clues about the nature of the modification.

Experimental Protocols

Sample Preparation
  • Sample Quantity:

    • For ¹H NMR, aim for 5-25 mg of the purified compound.

    • For ¹³C NMR and 2D NMR, a more concentrated sample of 50-100 mg is preferable, if material availability allows.[1]

  • Solvent:

    • Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common choice for these types of triterpenoids.

    • Use a minimum volume of solvent to achieve the required sample height in the NMR tube (typically 0.5-0.6 mL for a standard 5 mm tube) to maximize concentration.

  • Procedure:

    • Dissolve the sample in the deuterated solvent in a small, clean vial.

    • Filter the solution through a pipette with a glass wool plug to remove any particulate matter.

    • Transfer the filtered solution to a clean, high-quality 5 mm NMR tube.

    • Cap the NMR tube securely.

NMR Data Acquisition

The following provides a general workflow for acquiring a standard set of NMR experiments for structure elucidation.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR H1 ¹H NMR C13 ¹³C NMR H1->C13 Initial Structure Insights COSY COSY H1->COSY H-H Correlations HSQC HSQC H1->HSQC Direct C-H Correlations HMBC HMBC H1->HMBC Long-Range C-H Correlations NOESY NOESY/ROESY H1->NOESY Through-Space Correlations DEPT DEPT-135 C13->DEPT Processing_Workflow FID Raw FID Data Apodization Apodization (Window Function) FID->Apodization FT Fourier Transform Apodization->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing Baseline->Reference PeakPicking Peak Picking Reference->PeakPicking Integration Integration (¹H) PeakPicking->Integration Analysis Spectral Analysis & Assignment PeakPicking->Analysis Integration->Analysis

References

Technical Support Center: Scaling Up the Purification of Dammar-20(21)-en-3,24,25-triol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Dammar-20(21)-en-3,24,25-triol, with a focus on scaling up for preclinical investigations.

Frequently Asked Questions (FAQs)

Q1: What purity level is required for this compound in preclinical studies?

For preclinical toxicology and efficacy studies, a high purity of the compound is crucial to ensure that the observed effects are attributable to the compound itself and not to impurities. Generally, a purity of >98% is recommended, with some studies requiring >99% purity. It is also important to characterize any impurities present at concentrations greater than 0.1-0.2%.

Q2: What are the common sources of this compound?

This compound is a natural triterpenoid (B12794562) that can be isolated from various plant sources, most notably from the herbs of Walsura robusta[1]. Other dammarane-type saponins (B1172615) can be found in plants of the Panax (ginseng) and Gynostemma genera[2].

Q3: What are the main challenges in scaling up the purification of this compound?

Scaling up the purification of this compound presents several challenges, including:

  • Maintaining Resolution: Achieving the same separation efficiency at a larger scale can be difficult.

  • Increased Solvent Consumption: Larger columns require significantly more solvent, increasing costs and waste.

  • Heat Dissipation: Larger scale operations can generate more heat, potentially degrading thermolabile compounds.

  • Changes in Impurity Profile: Scaling up reactions and purifications can sometimes lead to the formation of new or increased levels of impurities.

  • Handling Large Volumes: Processing large volumes of extracts and fractions can be logistically challenging.

Troubleshooting Guides

Low Yield During Extraction
Problem Possible Cause Solution
Low yield of crude extractInefficient extraction method* Ensure the plant material is finely powdered to maximize surface area. * Consider using more advanced extraction techniques like ultrasound-assisted extraction (UAE) or supercritical fluid extraction (SFE) which can be more efficient than traditional maceration or reflux.
Improper solvent selection* Use a solvent system optimized for triterpenoids. A common starting point is 95% ethanol (B145695). * Perform small-scale solvent screening to identify the most effective solvent or solvent mixture.
Degradation of the compound* Avoid excessive heat during extraction. If using reflux, monitor the temperature closely. * Protect the extract from light, as some triterpenoids can be photosensitive.
Poor Separation in Column Chromatography
Problem Possible Cause Solution
Co-elution of compounds with similar polarityInadequate stationary phase* If using silica (B1680970) gel, consider switching to a different stationary phase like alumina (B75360) or a bonded phase (e.g., diol, amino). * For closely related compounds, reversed-phase (C18) chromatography often provides better resolution.
Non-optimal mobile phase* Systematically optimize the solvent system. For silica gel, a common mobile phase is a gradient of chloroform (B151607) and methanol (B129727). For reversed-phase, acetonitrile (B52724)/water or methanol/water gradients are typical. * Adding a small amount of a modifier like acetic acid or formic acid to the mobile phase can sometimes improve peak shape and resolution.
Peak tailingInteractions with active sites on the stationary phase* For silica gel, adding a small amount of a polar solvent like methanol to the sample before loading can help saturate active sites. * Ensure the column is packed uniformly.
Column overloadingToo much sample loaded onto the column* As a general guideline for flash chromatography, the sample load should be between 1-10% of the silica gel weight, depending on the difficulty of the separation. For preparative HPLC, loading studies should be performed at the analytical scale first.
Issues with Crystallization
Problem Possible Cause Solution
Failure to crystallizeSolution is not supersaturated* Slowly evaporate the solvent to increase the concentration of the compound. * Cool the solution slowly. Drastic temperature changes can lead to oiling out rather than crystallization.
Presence of impurities* Ensure the compound is of high purity (>95%) before attempting crystallization. Further chromatographic purification may be necessary.
Incorrect solvent system* Experiment with different solvent/anti-solvent systems. A common approach is to dissolve the compound in a good solvent (e.g., hot methanol) and then slowly add a poor solvent (e.g., water or hexane) until turbidity is observed, then allow it to cool.
Formation of oil instead of crystalsCompound is precipitating too quickly* Slow down the crystallization process by reducing the rate of cooling or solvent evaporation. * Try dissolving the oil in a small amount of a good solvent and repeating the crystallization process under more controlled conditions.

Experimental Protocols

Protocol 1: Scaled-Up Extraction of this compound
  • Material Preparation: Air-dry and grind the plant material (Walsura robusta) to a fine powder (40-60 mesh).

  • Extraction:

    • Macerate 1 kg of the powdered plant material with 5 L of 95% ethanol at room temperature for 48 hours with occasional stirring.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine all the filtrates.

  • Concentration: Concentrate the combined ethanol extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract (e.g., 100 g) in 500 mL of distilled water.

    • Perform liquid-liquid partitioning successively with n-hexane (3 x 500 mL) and then ethyl acetate (B1210297) (3 x 500 mL).

    • The n-hexane fraction will contain non-polar compounds, while the ethyl acetate fraction is expected to be enriched with triterpenoids.

    • Concentrate the ethyl acetate fraction to dryness to yield the enriched triterpenoid extract.

Protocol 2: Large-Scale Silica Gel Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica gel 60 (230-400 mesh) in the initial mobile phase (e.g., 100% chloroform).

    • Pour the slurry into a glass column (e.g., 10 cm diameter x 100 cm height) and allow it to pack under gravity, followed by gentle tapping to ensure uniform packing.

  • Sample Loading:

    • Dissolve the enriched triterpenoid extract (e.g., 50 g) in a minimal amount of chloroform.

    • In a separate flask, add 100 g of silica gel to the dissolved extract and evaporate the solvent completely to obtain a dry, free-flowing powder (dry loading method).

    • Carefully layer the dried sample-silica mixture on top of the packed column.

  • Elution:

    • Begin elution with 100% chloroform.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. A suggested gradient is as follows:

      • Chloroform:Methanol (99:1)

      • Chloroform:Methanol (98:2)

      • Chloroform:Methanol (95:5)

      • Chloroform:Methanol (90:10)

      • Chloroform:Methanol (80:20)

      • 100% Methanol (to wash the column)

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume (e.g., 500 mL).

    • Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol 95:5) and visualizing with an appropriate staining reagent (e.g., vanillin-sulfuric acid followed by heating).

    • Combine the fractions containing the pure this compound.

Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
  • Method Development (Analytical Scale):

    • Develop an analytical HPLC method on a C18 column (e.g., 4.6 x 250 mm, 5 µm) to achieve good separation of the target compound. A typical mobile phase would be a gradient of acetonitrile and water.

  • Scale-Up Calculation:

    • Use a preparative C18 column with the same stationary phase chemistry but a larger diameter (e.g., 50 x 250 mm, 10 µm).

    • Calculate the new flow rate to maintain the same linear velocity as the analytical method.

    • Adjust the injection volume proportionally to the increase in column volume.

  • Preparative Run:

    • Dissolve the partially purified compound from the silica gel column in the initial mobile phase.

    • Filter the sample solution through a 0.45 µm filter.

    • Inject the sample onto the equilibrated preparative HPLC column.

    • Run the scaled-up gradient method.

    • Collect the peak corresponding to this compound.

  • Purity Analysis:

    • Analyze the collected fraction using the analytical HPLC method to confirm its purity.

Protocol 4: Crystallization
  • Solvent Selection: Dissolve the purified this compound in a minimal amount of a hot solvent in which it is highly soluble (e.g., methanol, ethanol, or acetone).

  • Inducing Crystallization:

    • Slow Evaporation: Loosely cover the container and allow the solvent to evaporate slowly at room temperature.

    • Anti-Solvent Addition: Slowly add a solvent in which the compound is insoluble (an anti-solvent, e.g., water or n-hexane) dropwise until the solution becomes slightly turbid.

  • Crystal Growth: Allow the solution to stand undisturbed at room temperature, followed by refrigeration (4°C) to promote further crystal growth.

  • Crystal Collection: Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under vacuum.

Data Presentation

Table 1: Comparison of Extraction Methods for Triterpenoids

Extraction MethodTypical Yield (%)AdvantagesDisadvantages
Maceration5 - 10Simple, low costTime-consuming, lower efficiency
Reflux8 - 15Faster than macerationPotential for thermal degradation
Ultrasound-Assisted10 - 20Fast, efficientRequires specialized equipment
Supercritical Fluid15 - 25High purity, solvent-freeHigh initial investment

Table 2: Typical Solvent Systems for Chromatographic Purification of Dammarane Triterpenoids

Chromatographic TechniqueStationary PhaseTypical Mobile Phase (Gradient)
Flash ChromatographySilica Gel 60Chloroform -> Chloroform:Methanol (increasing polarity)
Preparative HPLCC18 (Reversed-Phase)Water:Acetonitrile or Water:Methanol (increasing organic content)

Visualizations

Experimental_Workflow cluster_extraction Extraction & Pre-purification cluster_purification Purification cluster_final_product Final Product cluster_analysis Analysis Plant_Material Powdered Plant Material Extraction Ethanol Extraction Plant_Material->Extraction Concentration Concentration (Rotovap) Extraction->Concentration Partitioning Solvent Partitioning (n-Hexane, Ethyl Acetate) Concentration->Partitioning Silica_Gel Silica Gel Column Chromatography Partitioning->Silica_Gel Prep_HPLC Preparative HPLC (C18) Silica_Gel->Prep_HPLC TLC TLC Analysis Silica_Gel->TLC Crystallization Crystallization Prep_HPLC->Crystallization HPLC_Analysis HPLC Purity Check Prep_HPLC->HPLC_Analysis Pure_Compound Pure this compound (>98% Purity) Crystallization->Pure_Compound

Caption: Workflow for the scaled-up purification of this compound.

Signaling_Pathways cluster_inflammatory Anti-inflammatory Pathway cluster_cancer Anti-cancer Pathway Pro_inflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS) IKK IKK Pro_inflammatory_Stimuli->IKK NF_kB NF-κB IKK->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines Dammar_Compound_Inflam This compound Dammar_Compound_Inflam->NF_kB Inhibition Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras STAT3 STAT3 Receptor->STAT3 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT3->Proliferation Dammar_Compound_Cancer This compound Dammar_Compound_Cancer->ERK Inhibition Dammar_Compound_Cancer->STAT3 Inhibition

Caption: Potential signaling pathways modulated by this compound.

References

Validation & Comparative

Structure-Activity Relationship of Dammar-20(21)-en-3,24,25-triol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of Dammar-20(21)-en-3,24,25-triol derivatives, focusing on their therapeutic potential in oncology, metabolic disorders, and neuroprotection. The information is compiled from recent studies and presented to facilitate the rational design of novel, potent, and selective therapeutic agents.

Comparative Biological Activities

The biological activities of this compound and its derivatives are diverse, with modifications to the core structure significantly influencing their potency and selectivity. This section summarizes the key findings across different therapeutic areas.

Anticancer Activity

Dammarane-type triterpenoids have demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship studies reveal that modifications at different positions of the dammarane (B1241002) scaffold can modulate this activity.

Table 1: Cytotoxic Activity of Dammarane Triterpenoid Derivatives against Various Cancer Cell Lines

Compound/DerivativeModificationCancer Cell LineIC50 (µM)Reference
Dammar-20(22)E,24-Diene-3β,6α,12β-Triol (YNPT2)Isomer of the double bond and different hydroxylation pattern-Reduces HIF-1α levels[1]
20(S)-Dammar-25(26)-ene-3β,12β,20-triolIsomer of the double bond and different hydroxylation patternHCT-8 (colon)31.6 µg/mL[1]
Cycloartane-3,24,25-triolCycloartane skeletonDU145 (prostate)1.67 ± 0.18[1]
PC-3 (prostate)2.226 ± 0.28[1]
Compound 4c (AD-2 derivative)Not specified in abstractA549 (lung)1.07 ± 0.05
Compound 15 3-oxo groupA549, Hep-G2, MCF-710.65–14.28
Compounds 1-3 Dammarane scaffoldA549, Hep-G2, MCF-719.05–47.78
Compound 7 Hydroxylation at C-28A549, Hep-G2, MCF-722.37–39.32

Key SAR Insights for Anticancer Activity:

  • The hydroxylation pattern on the dammarane skeleton is crucial for activity.

  • The position of the double bond in the side chain can influence cytotoxicity.

  • The type of skeleton (e.g., dammarane vs. cycloartane) can affect tissue-specific activity.

  • An oxo group at the C-3 position appears to enhance cytotoxic potency compared to a hydroxyl group.

  • Hydroxylation at C-28 may also contribute to increased cytotoxicity.

Metabolic Regulation: α-Glucosidase and PTP1B Inhibition

Derivatives of (20S,24R)-epoxy-dammarane-3β,12β,25-triol have been synthesized and evaluated for their potential as antidiabetic agents through the inhibition of α-glucosidase and protein tyrosine phosphatase 1B (PTP1B).

Table 2: Inhibitory Activity of (20S,24R)-epoxy-dammarane-3β,12β,25-triol Derivatives

CompoundModificationα-Glucosidase IC50 (µM)PTP1B IC50 (µM)Reference
Parent Compound -32.2% inhibition at 200 µM16.4% inhibition at 400 µM
Compound 8 Phthalic derivative489.8319.7
Compound 26 Phthalic derivative467.7269.1
Compound 15 Not specified in abstract-Significantly inhibited
Compound 42 Not specified in abstractNo inhibition134.9

Key SAR Insights for Metabolic Regulation:

  • Esterification of the hydroxyl groups can lead to derivatives with dual inhibitory activity against α-glucosidase and PTP1B.

  • Specific modifications, such as the introduction of a phthalic group, can enhance the inhibitory potency against both enzymes.

  • It is possible to achieve selective inhibition of PTP1B over α-glucosidase through targeted chemical modifications.

Neuroprotective Effects

Certain dammarane derivatives have shown promise in protecting neuronal cells from damage, suggesting their potential in the treatment of neurodegenerative diseases. Their mechanism of action appears to involve the reduction of oxidative stress.

Key SAR Insights for Neuroprotective Activity:

  • Dammarane derivatives, such as MA-11 and PT-11, have demonstrated significant neuroprotective effects against glutamate-induced neurotoxicity in cultured cortical cells.

  • The neuroprotective mechanism involves the preservation of antioxidant enzyme levels, such as catalase and glutathione (B108866) reductase, and the inhibition of lipid peroxidation.

  • The specific structural features of MA-11 and PT-11 that contribute to their potent neuroprotective activity warrant further investigation to establish a clear SAR.

Signaling Pathway Modulation

Dammarane-20(21)-en-3,24,25-triol derivatives have been shown to modulate key signaling pathways involved in metabolism and cellular homeostasis.

Liver X Receptor α (LXRα) Activation

Certain dammarane triterpenoids can activate the LXRα pathway, which plays a crucial role in cholesterol metabolism and inflammation.

LXR_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dammarane Derivative Dammarane Derivative LXRα LXRα Dammarane Derivative->LXRα Binds & Activates LXRα/RXR Heterodimer LXRα/RXR Heterodimer LXRα->LXRα/RXR Heterodimer RXR RXR RXR->LXRα/RXR Heterodimer ABCA1 Gene ABCA1 Gene LXRα/RXR Heterodimer->ABCA1 Gene Binds to LXR Response Element Nucleus Nucleus ABCA1 Protein ABCA1 Protein ABCA1 Gene->ABCA1 Protein Transcription & Translation Cholesterol Efflux Cholesterol Efflux ABCA1 Protein->Cholesterol Efflux Promotes

Caption: LXRα signaling pathway activated by a dammarane derivative.

AMP-Activated Protein Kinase (AMPK) Activation

Dammarane triterpenoids have also been identified as activators of AMPK, a key regulator of cellular energy homeostasis.

AMPK_Activation Dammarane Derivative Dammarane Derivative Upstream Kinase (e.g., LKB1) Upstream Kinase (e.g., LKB1) Dammarane Derivative->Upstream Kinase (e.g., LKB1) Activates AMPK AMPK Upstream Kinase (e.g., LKB1)->AMPK Phosphorylates p-AMPK (Active) p-AMPK (Active) AMPK->p-AMPK (Active) Downstream Targets Downstream Targets p-AMPK (Active)->Downstream Targets Regulates Metabolic Benefits Metabolic Benefits Downstream Targets->Metabolic Benefits Leads to

Caption: AMPK signaling pathway activated by a dammarane derivative.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of (20S,24R)-epoxy-dammarane-3β,12β,25-triol Derivatives

General Procedure for Esterification:

  • To a solution of the appropriate carboxylic acid (0.06 mmol) in anhydrous dichloromethane (B109758) (2 mL), add dicyclohexylcarbodiimide (B1669883) (DCC) (27.3 mg, 0.132 mmol) and 4-dimethylaminopyridine (B28879) (DMAP) (1.2 mg, 0.01 mmol) at 0 °C.

  • Stir the mixture for 10 minutes.

  • Add (20S,24R)-epoxy-dammarane-3β,12β,25-triol (25.0 mg, 0.05 mmol).

  • Allow the mixture to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, place the flask in a freezer at -10 °C for 6 hours.

  • Filter the suspension and concentrate the filtrate to obtain the crude product.

  • Purify the crude product by appropriate chromatographic techniques.

MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

Procedure for Adherent Cells:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Remove the culture medium and treat the cells with various concentrations of the test compounds. Include a vehicle control.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Aspirate the medium and add 50 µL of serum-free medium to each well.

  • Add 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours, allowing for the formation of formazan (B1609692) crystals.

  • Carefully remove the MTT solution.

  • Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

α-Glucosidase Inhibition Assay

This assay determines the inhibitory effect of compounds on α-glucosidase activity.

Procedure:

  • Prepare a solution of α-glucosidase (e.g., 0.1 U/mL) in a suitable buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 6.8).

  • In a 96-well plate, add the test compound at various concentrations.

  • Add the α-glucosidase solution to each well and incubate at 37°C for a short period (e.g., 10 minutes).

  • Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), at a final concentration of, for example, 1.25 mM.

  • Incubate the mixture at 37°C for a defined time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution, such as 0.1 M Na2CO3.

  • Measure the absorbance of the produced p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition relative to a control without the inhibitor.

PTP1B Inhibition Assay

This assay measures the ability of compounds to inhibit the enzymatic activity of PTP1B.

Procedure:

  • Prepare a reaction buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT).

  • In a 96-well plate, add the test compound at various concentrations.

  • Add the human recombinant PTP1B enzyme to the wells.

  • Initiate the reaction by adding the substrate, p-nitrophenyl phosphate (pNPP), to a final concentration of, for example, 2 mM.

  • Incubate the plate at 37°C for 30 minutes.

  • Terminate the reaction by adding 1 M NaOH.

  • Measure the absorbance of the produced p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition compared to a control without the inhibitor.[2]

Western Blot for LXRα and Phospho-AMPK Activation

This technique is used to detect changes in the protein expression of LXRα or the phosphorylation status of AMPK.

General Workflow:

  • Cell Lysis: Treat cells with the dammarane derivatives for the desired time. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the protein lysates (equal amounts of protein per lane) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (LXRα, phospho-AMPK, or total AMPK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Conclusion and Future Directions

The structure-activity relationship of this compound derivatives is a promising area of research for the development of novel therapeutics. The dammarane scaffold offers a versatile platform for chemical modification, allowing for the fine-tuning of biological activity and selectivity.

Future research should focus on:

  • Systematic modification of the this compound backbone to generate a library of derivatives for comprehensive SAR studies.

  • Screening these derivatives against a broader panel of cancer cell lines and other relevant biological targets.

  • Elucidating the detailed molecular mechanisms of action for the most potent compounds.

  • Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles.

By leveraging the insights from SAR studies, researchers can accelerate the discovery and development of next-generation dammarane-based drugs for the treatment of cancer, metabolic diseases, and neurodegenerative disorders.

References

Independent Verification of the Published Biological Activities of Dammar-20(21)-en-3,24,25-triol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reported biological activities of Dammar-20(21)-en-3,24,25-triol and its alternatives, supported by available experimental data. An objective analysis of the current research landscape reveals a notable absence of direct independent verification studies for the published activities of this compound. The data presented herein is a summary of initial findings from various sources.

Data Presentation: Comparative Analysis of Biological Activities

The following tables summarize the quantitative data available for this compound and comparable compounds with similar biological activities.

Table 1: Comparative Cytotoxic Activity of Triterpenoids

CompoundCell LineIC50 (µM)Reference
This compound HL-60 (Human promyelocytic leukemia)~15[1]
HepG2 (Human liver cancer)~20[1]
Betulinic AcidVarious Cancer Cell Lines5 - 20[2][3]
PanaxynolVarious Cancer Cell Lines10 - 50[4][5]

Table 2: Comparative Anti-inflammatory Activity of Triterpenoids

CompoundAssayIC50 (µM)Reference
This compound LPS-stimulated Macrophages (Nitric Oxide Production)Not Reported[1]
Betulinic AcidLPS-stimulated RAW 264.7 Macrophages (Nitric Oxide Production)~15[2]
COX-2 Inhibition11.4[2]

Table 3: Comparative Antiviral Activity

CompoundVirusAssayActivityReference
This compound Herpes Simplex Virus 1 (HSV-1)Plaque ReductionSignificant Reduction[1]
Betulinic AcidHIVNot SpecifiedPotent[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific laboratory conditions.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted for the evaluation of the cytotoxic effects of this compound.

  • Cell Seeding: Seed human cancer cells (e.g., HL-60 or HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Replace the medium in each well with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.[7][8][9][10]

Anti-inflammatory Assay: Griess Assay for Nitric Oxide Production

This protocol is designed to assess the anti-inflammatory activity of this compound by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., dexamethasone).

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Nitrite (B80452) Measurement: Transfer 50 µL of the cell culture supernatant to a new 96-well plate and add 50 µL of the Griess reagent to each well.

  • Incubation and Absorbance Reading: Incubate the plate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of inhibition of NO production compared to the LPS-stimulated vehicle control.[11][12][13][14][15]

Antiviral Assay: Plaque Reduction Assay

This protocol provides a framework for evaluating the antiviral activity of this compound against lytic viruses like HSV-1.

  • Cell Seeding: Seed host cells (e.g., Vero cells for HSV-1) in 6-well plates to form a confluent monolayer.

  • Virus and Compound Preparation: Prepare serial dilutions of this compound. Mix the compound dilutions with a known titer of the virus (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C.

  • Infection: Remove the culture medium from the cell monolayers and infect with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.

  • Overlay: After adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) to restrict virus spread.

  • Incubation: Incubate the plates for 2-3 days until plaques are visible.

  • Plaque Visualization: Fix the cells with a solution like 10% formalin and stain with a crystal violet solution.

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control. The concentration that reduces the plaque number by 50% (IC50) is determined.[16][17][18][19][20]

Mandatory Visualization

The following diagrams illustrate the hypothesized signaling pathways and a general experimental workflow.

experimental_workflow General Experimental Workflow for Biological Activity Screening cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Data Analysis compound_prep Compound Preparation (this compound) cytotoxicity Cytotoxicity Assay (MTT) compound_prep->cytotoxicity anti_inflammatory Anti-inflammatory Assay (Griess) compound_prep->anti_inflammatory antiviral Antiviral Assay (Plaque Reduction) compound_prep->antiviral cell_culture Cell Culture (Cancer, Macrophage, Host Cells) cell_culture->cytotoxicity cell_culture->anti_inflammatory cell_culture->antiviral ic50 IC50 Determination cytotoxicity->ic50 anti_inflammatory->ic50 antiviral->ic50 pathway_analysis Signaling Pathway Analysis (Inference) ic50->pathway_analysis

Caption: General experimental workflow for screening biological activities.

signaling_pathway Hypothesized Anti-inflammatory Signaling Pathway Inhibition DMT This compound IKK IKK DMT->IKK Inhibits (Hypothesized) LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK Activates NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Gene Transcription Inflammation Inflammation Genes->Inflammation Leads to

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

apoptosis_pathway Hypothesized Pro-Apoptotic Signaling Pathway DMT This compound Mitochondrion Mitochondrion DMT->Mitochondrion Induces Stress (Hypothesized) CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Head-to-head comparison of different extraction methods for Dammar-20(21)-en-3,24,25-triol.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to Optimizing the Isolation of a Promising Triterpenoid (B12794562).

Dammar-20(21)-en-3,24,25-triol, a tetracyclic triterpenoid primarily isolated from plants of the Meliaceae family, such as Walsura robusta, has garnered significant interest in the scientific community for its potential therapeutic applications.[1][2] Efficient extraction and isolation of this compound are critical first steps in research and development. This guide provides a head-to-head comparison of various extraction methodologies, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific needs.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is paramount and depends on factors such as desired yield, purity, extraction time, solvent consumption, and environmental impact. Below is a summary of common techniques employed for the extraction of triterpenoids, with a focus on their applicability to this compound.

Extraction MethodPrincipleAdvantagesDisadvantagesTypical Yield (Total Triterpenoids)Typical Purity (Crude Extract)
Maceration Soaking the plant material in a solvent at room temperature for an extended period.Simple, low cost, suitable for thermolabile compounds.Time-consuming, large solvent consumption, lower extraction efficiency.LowerModerate
Soxhlet Extraction Continuous extraction with a cycling solvent, allowing for a thorough extraction.[3]High extraction efficiency, requires less solvent than maceration over time.[3]Time-consuming (6-24 hours), potential for thermal degradation of sensitive compounds.[3]HighModerate to High
Ultrasound-Assisted Extraction (UAE) Utilizes acoustic cavitation to disrupt cell walls and enhance mass transfer.Reduced extraction time (minutes vs. hours), lower solvent consumption, improved yield.[4][5]Specialized equipment required, potential for localized heating.HighHigh
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material, accelerating extraction.Very short extraction time (minutes), reduced solvent volume, higher yields compared to conventional methods.[6]Requires a polar solvent, potential for localized overheating, specialized equipment needed.Very HighHigh
Enzyme-Assisted Extraction (EAE) Employs enzymes to break down cell wall components, facilitating the release of intracellular contents.[7][8]Environmentally friendly ("green" method), high specificity, can improve yield and purity.[7][9]Cost of enzymes, requires specific pH and temperature conditions, longer incubation times.HighHigh

Table 1: Comparison of Different Extraction Methods for Triterpenoids.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative protocols for the extraction and purification of this compound.

Sample Preparation

Prior to extraction, the plant material (e.g., bark of Walsura robusta) should be dried to a constant weight and ground into a fine powder to increase the surface area for efficient solvent penetration.

Maceration Protocol
  • Maceration: A specific quantity of the powdered plant material is submerged in a suitable solvent (e.g., 95% ethanol) in a sealed container.

  • Incubation: The mixture is left to stand at room temperature for a period of 3 to 7 days, with occasional agitation.

  • Filtration: The mixture is filtered to separate the extract from the plant residue. The process may be repeated with fresh solvent to ensure complete extraction.

  • Concentration: The collected filtrates are combined and the solvent is evaporated under reduced pressure using a rotary evaporator to obtain the crude extract.

Soxhlet Extraction Protocol
  • Thimble Preparation: A known amount of the powdered plant material (e.g., 20-50 g) is placed in a cellulose (B213188) thimble.[3]

  • Apparatus Setup: The thimble is placed in the main chamber of the Soxhlet extractor. The boiling flask is filled with the chosen solvent (e.g., methanol (B129727) or ethanol, typically 250-500 mL), and the condenser is attached.[3]

  • Extraction: The solvent is heated to its boiling point. The solvent vapor travels up the distillation arm, condenses, and drips into the thimble, gradually filling it. Once the solvent reaches the top of the siphon arm, it is siphoned back into the boiling flask, carrying the extracted compounds. This cycle is repeated for 6 to 24 hours.[3]

  • Concentration: After extraction, the solvent in the boiling flask, now containing the dissolved triterpenoids, is concentrated using a rotary evaporator.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Mixture Preparation: 2 g of the dried plant powder is mixed with a deionized water as a solvent in a flask.[5]

  • Ultrasonication: The flask is placed in an ultrasonic bath (e.g., 550 W, 37 kHz).[5] The extraction is carried out for a specific duration (e.g., 33.6 minutes) and at a controlled temperature (e.g., 78.2°C).[5]

  • Post-Extraction: The extract is immediately cooled, filtered, and the solvent is evaporated to yield the crude extract.[5]

Microwave-Assisted Extraction (MAE) Protocol
  • Sample Preparation: A specific amount of the powdered plant material is placed in a microwave-transparent vessel.

  • Solvent Addition: A suitable solvent (e.g., 70% methanol) is added to the vessel.

  • Microwave Irradiation: The vessel is placed in a microwave extractor and subjected to a set power (e.g., 600 W) for a short duration (e.g., 11 minutes).[6]

  • Cooling and Filtration: After irradiation, the vessel is allowed to cool, and the extract is filtered and concentrated.

Enzyme-Assisted Extraction (EAE) Protocol
  • Slurry Formation: The powdered plant material is suspended in a buffer solution with a specific pH.

  • Enzyme Addition: A specific concentration of an enzyme or a mixture of enzymes (e.g., cellulase (B1617823) and pectinase) is added to the slurry.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 50°C) for a set duration (e.g., 120 minutes) with constant agitation.[9]

  • Enzyme Inactivation: The reaction is stopped by heating the mixture (e.g., at 95-100°C for 5-10 minutes) to denature the enzymes.

  • Extraction and Concentration: The mixture is then subjected to solvent extraction, followed by filtration and concentration.

Post-Extraction Purification

The crude extract obtained from any of the above methods typically requires further purification to isolate this compound.

  • Liquid-Liquid Partitioning: The crude extract is dissolved in a water-methanol mixture and partitioned successively with solvents of increasing polarity (e.g., hexane (B92381), ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Column Chromatography: The fraction containing the target compound is subjected to column chromatography over silica (B1680970) gel. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, is used to separate the different components.

  • High-Performance Liquid Chromatography (HPLC): For final purification to achieve high purity (>98%), preparative HPLC is often employed.

Visualizing Key Processes

To better illustrate the relationships and workflows involved in the study of this compound, the following diagrams are provided.

Extraction_and_Purification_Workflow cluster_extraction Extraction Methods cluster_purification Purification Steps Maceration Maceration Crude_Extract Crude Extract Maceration->Crude_Extract Soxhlet Soxhlet Soxhlet->Crude_Extract UAE UAE UAE->Crude_Extract MAE MAE MAE->Crude_Extract EAE EAE EAE->Crude_Extract Liquid_Partition Liquid-Liquid Partitioning Column_Chromatography Column Chromatography Liquid_Partition->Column_Chromatography HPLC Preparative HPLC Column_Chromatography->HPLC Pure_Compound This compound (>98% Purity) HPLC->Pure_Compound Plant_Material Dried & Powdered Plant Material (Walsura robusta) Plant_Material->Maceration Plant_Material->Soxhlet Plant_Material->UAE Plant_Material->MAE Plant_Material->EAE Crude_Extract->Liquid_Partition

Caption: General workflow for the extraction and purification of this compound.

The biosynthesis of dammarane-type triterpenoids, including this compound, follows the mevalonate (B85504) (MVA) pathway.

Dammarane_Biosynthesis cluster_pathway Mevalonate (MVA) Pathway cluster_cyclization Cyclization & Modification Acetyl_CoA Acetyl-CoA MVA Mevalonic Acid Acetyl_CoA->MVA IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Dammarenediol Dammarenediol-II Oxidosqualene->Dammarenediol Dammarenediol Synthase Protopanaxadiol Protopanaxadiol Dammarenediol->Protopanaxadiol P450s Final_Compound Dammarane-type Triterpenoids Protopanaxadiol->Final_Compound Further Modifications (e.g., Hydroxylation) Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Ras Ras Receptor->Ras STAT3 STAT3 JAK->STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 P Gene_Expression Target Gene Expression pSTAT3->Gene_Expression Dimerization & Translocation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK P pERK->Gene_Expression Translocation Cell Proliferation Cell Proliferation Gene_Expression->Cell Proliferation Anti-apoptosis Anti-apoptosis Gene_Expression->Anti-apoptosis Dammarane Dammarane-type Triterpenoid Dammarane->JAK Inhibits Dammarane->Raf Inhibits

References

Comparative Analysis of Dammar-20(21)-en-3,24,25-triol and Related Triterpenoids in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

While direct studies on the synergistic effects of Dammar-20(21)-en-3,24,25-triol with established anticancer drugs are not extensively documented in publicly available research, evaluating its standalone anticancer properties alongside structurally similar dammarane-type triterpenoids offers valuable insights for drug discovery and development. This guide provides a comparative analysis of this compound and its analogs, focusing on their cytotoxic activities, underlying mechanisms of action, and the experimental approaches used for their evaluation.

Comparative Cytotoxic Activity

This compound, a triterpenoid (B12794562) isolated from plants like Walsura robusta, has demonstrated cytotoxic effects against various cancer cell lines. To contextualize its potential, the following table compares its activity with other notable dammarane-type triterpenoids.

CompoundCancer Cell Line(s)IC50 ValuesReference
This compoundVarious cancer cell linesData on specific IC50 values is limited in the provided search results, but notable cytotoxic effects are mentioned.[1]
20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol (25-OCH3-PPD)Prostate (LNCaP, PC3)More potent than ginsenoside Rh2, Rg3, and 20(S)-protopanaxadiol.[2][2]
Cycloartane-3,24,25-triolProstate (DU145, PC-3)1.67 ± 0.18 µM (DU145), 2.226 ± 0.28 µM (PC-3)[3]
20(S)-Dammar-25(26)-ene-3β,12β,20-triolHuman colon (HCT-8)31.6 µg/mL[1]

Note: The lack of specific IC50 values for this compound in the provided results highlights a gap in the current literature and an opportunity for further research.

Mechanisms of Action and Signaling Pathways

The anticancer activity of dammarane (B1241002) triterpenoids is often attributed to the induction of apoptosis and interference with key signaling pathways that regulate cell proliferation and survival.

This compound: Studies suggest that this compound induces apoptosis in human cancer cells.[1] The precise molecular targets and pathways are a subject for ongoing investigation.

20(S)-25-methoxyl-dammarane-3β, 12β, 20-triol (25-OCH3-PPD): This compound has been shown to exert its anticancer effects by modulating multiple signaling pathways, including:

  • MDM2-p53 Pathway: Inhibition of MDM2, leading to increased p21, cell cycle arrest at G1, and apoptosis.[2]

  • STAT3 and ERK Pathways: Negative regulation of the activation of STAT3 and ERK pathways, which are involved in cell growth and proliferation.[4]

  • Wnt/β-catenin Pathway: Interaction with this pathway is also implicated in its anticancer effects.[5]

Cycloartane-3,24,25-triol: This compound has been identified as a potent and selective inhibitor of MRCKα kinase, which plays a role in cell motility and proliferation.[3]

The following diagram illustrates a generalized signaling pathway for apoptosis induction by dammarane triterpenoids, based on the mechanisms identified for related compounds.

cluster_0 Dammarane Triterpenoids cluster_1 Cellular Targets & Pathways cluster_2 Downstream Effects Dammarane Dammarane Triterpenoids MDM2 MDM2 Dammarane->MDM2 STAT3_ERK STAT3/ERK Pathways Dammarane->STAT3_ERK MRCKa MRCKα Kinase Dammarane->MRCKa Wnt Wnt/β-catenin Dammarane->Wnt p53 ↑ p53 MDM2->p53 Proliferation ↓ Proliferation STAT3_ERK->Proliferation MRCKa->Proliferation Wnt->Proliferation Cell_Cycle_Arrest Cell Cycle Arrest (G1) p53->Cell_Cycle_Arrest Apoptosis ↑ Apoptosis p53->Apoptosis

Generalized signaling pathways for dammarane triterpenoids.

Experimental Protocols

The evaluation of the anticancer effects of these compounds typically involves a series of in vitro and in vivo assays.

1. Cell Viability and Cytotoxicity Assays:

  • Objective: To determine the concentration-dependent effect of the compound on cancer cell viability and to calculate the IC50 value.

  • Methodology:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of the dammarane triterpenoid for a specified duration (e.g., 24, 48, 72 hours).

    • Cell viability is assessed using assays such as MTT, WST-1, or CellTiter-Glo®, which measure metabolic activity.

    • Absorbance or luminescence is measured using a plate reader.

    • IC50 values are calculated from the dose-response curves.

2. Apoptosis Assays:

  • Objective: To determine if the compound induces programmed cell death.

  • Methodology (Annexin V/Propidium Iodide Staining):

    • Cells are treated with the compound at its IC50 concentration.

    • After treatment, cells are harvested and washed.

    • Cells are stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (PI, a fluorescent nucleotide stain that enters necrotic or late apoptotic cells).

    • The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

3. Western Blot Analysis:

  • Objective: To investigate the effect of the compound on the expression levels of proteins involved in specific signaling pathways (e.g., apoptosis-related proteins like caspases, Bcl-2 family proteins; proliferation-related proteins like STAT3, ERK).

  • Methodology:

    • Cells are treated with the compound.

    • Total protein is extracted from the cell lysates.

    • Protein concentration is determined using an assay like the BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE.

    • Proteins are transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked and then incubated with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

    • The protein bands are visualized using a chemiluminescence detection system.

The following diagram outlines a typical experimental workflow for evaluating the anticancer properties of a novel compound.

Start Compound Isolation/ Synthesis Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Viability_Assay Cell Viability Assay (e.g., MTT, WST-1) Cell_Culture->Viability_Assay IC50 Determine IC50 Value Viability_Assay->IC50 Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) IC50->Apoptosis_Assay Western_Blot Western Blot Analysis IC50->Western_Blot In_Vivo In Vivo Xenograft Model Studies IC50->In_Vivo End Data Analysis & Conclusion Apoptosis_Assay->End Western_Blot->End In_Vivo->End

Experimental workflow for anticancer drug evaluation.

Conclusion and Future Directions

This compound exhibits promising cytotoxic effects against cancer cells, a characteristic shared by other dammarane-type triterpenoids. While the specific molecular mechanisms of this compound require more in-depth investigation, the known pathways affected by its analogs, such as the MDM2-p53, STAT3/ERK, and Wnt/β-catenin pathways, provide a solid foundation for future research.

A significant opportunity exists to explore the synergistic potential of this compound in combination with conventional chemotherapeutic agents or targeted therapies. Such studies would be crucial in determining if this natural compound can enhance the efficacy of existing treatments, potentially allowing for lower dosages and reduced side effects. Future research should focus on elucidating its precise mechanism of action, identifying its direct molecular targets, and conducting preclinical in vivo studies to validate its therapeutic potential, both as a standalone agent and as part of a combination therapy regimen.

References

Confirming the Molecular Target of Dammar-20(21)-en-3,24,25-triol: A Comparative Guide to a Hypothetical Validation Study Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 5, 2025

Abstract:

Dammar-20(21)-en-3,24,25-triol (DMT), a dammarane-type triterpenoid, has demonstrated a range of biological activities, including anti-inflammatory, anti-viral, and anti-cancer effects. However, its precise molecular target remains to be definitively identified and validated. This guide addresses the current knowledge gap by proposing a hypothetical study to confirm a potential molecular target for DMT using knockout models. Drawing parallels with a structurally similar compound, Cycloartane-3,24,25-triol, we hypothesize that Myotonic Dystrophy Kinase-Related CDC42-Binding Kinase Alpha (MRCKα) is a likely candidate for the molecular target of DMT. This guide provides a comparative analysis of Cycloartane-3,24,25-triol with other known MRCKα inhibitors, detailed experimental protocols for target validation via CRISPR-Cas9 knockout, and visualizations of the proposed signaling pathway and experimental workflow.

Disclaimer: The molecular target of this compound has not been experimentally confirmed with knockout models in published literature. This guide presents a hypothetical target validation study based on the known activity of a structurally related compound.

Proposed Molecular Target: MRCKα Kinase

While the direct molecular target of this compound is yet to be elucidated, evidence from a structurally analogous compound, Cycloartane-3,24,25-triol, points towards MRCKα kinase as a plausible candidate. Cycloartane-3,24,25-triol has been shown to be a potent and selective inhibitor of MRCKα kinase and exhibits anti-proliferative effects in prostate cancer cell lines, a known context for MRCKα activity.[1][2]

MRCKα is a serine/threonine kinase and a downstream effector of the Rho GTPase CDC42. It plays a crucial role in regulating the actin-myosin cytoskeleton, which is fundamental for cell motility, invasion, and proliferation.[3] Dysregulation of the MRCKα signaling pathway has been implicated in cancer progression and metastasis, making it an attractive target for therapeutic intervention.

Proposed Signaling Pathway

The proposed signaling pathway involves the activation of MRCKα by CDC42, leading to the phosphorylation of downstream substrates that ultimately promote actin-myosin contractility and cell migration. DMT is hypothesized to inhibit MRCKα, thereby blocking these downstream effects.

MRCK_Signaling_Pathway cluster_upstream Upstream Activation cluster_kinase Kinase Activity cluster_downstream Downstream Effects Growth_Factors Growth Factors / Extracellular Signals CDC42 CDC42-GTP (Active) Growth_Factors->CDC42 MRCKa MRCKα CDC42->MRCKa Activates LIMK LIMK MRCKa->LIMK Phosphorylates MLC Myosin Light Chain (MLC) MRCKa->MLC Phosphorylates DMT This compound (Hypothesized Inhibitor) DMT->MRCKa Inhibits Cofilin Cofilin LIMK->Cofilin Inactivates Actin_Myosin Actin-Myosin Contractility MLC->Actin_Myosin Cell_Migration Cell Migration & Invasion Actin_Myosin->Cell_Migration Experimental_Workflow cluster_assays Comparative Assays Start Start: Prostate Cancer Cell Line (e.g., PC-3, DU145) CRISPR CRISPR-Cas9 Gene Editing Targeting CDC42BPA (MRCKα gene) Start->CRISPR Selection Single-Cell Cloning & Selection of Knockout Clones CRISPR->Selection Validation Validation of Knockout (Western Blot, Sequencing) Selection->Validation Cell_Lines Generate Wild-Type (WT) & MRCKα-KO Cell Lines Validation->Cell_Lines Treatment_WT Treat WT cells with DMT Cell_Lines->Treatment_WT Treatment_KO Treat MRCKα-KO cells with DMT Cell_Lines->Treatment_KO Kinase_Assay In Vitro Kinase Assay (Recombinant MRCKα) Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment_WT->Viability_Assay Migration_Assay Cell Migration/Invasion Assay (e.g., Transwell) Treatment_WT->Migration_Assay Treatment_KO->Viability_Assay Treatment_KO->Migration_Assay Analysis Data Analysis & Conclusion Migration_Assay->Analysis Kinase_Assay->Analysis Logical_Framework cluster_wt Wild-Type Cells cluster_ko MRCKα-KO Cells Hypothesis Hypothesis: DMT targets MRCKα DMT_WT DMT Treatment Hypothesis->DMT_WT DMT_KO DMT Treatment Hypothesis->DMT_KO MRCKa_Present MRCKα is present Inhibition_WT MRCKα is inhibited MRCKa_Present->Inhibition_WT DMT binds to MRCKα Phenotype_WT Phenotypic Effect Observed (e.g., reduced migration) Inhibition_WT->Phenotype_WT Conclusion Conclusion: MRCKα is the molecular target of DMT Phenotype_WT->Conclusion MRCKa_Absent MRCKα is absent No_Inhibition No target for DMT MRCKa_Absent->No_Inhibition No_Phenotype No or significantly reduced phenotypic effect No_Inhibition->No_Phenotype No_Phenotype->Conclusion

References

A comparative study of the pharmacokinetic profiles of different Dammar-20(21)-en-3,24,25-triol formulations.

Author: BenchChem Technical Support Team. Date: December 2025

A Case Study on Enhancing Oral Bioavailability

This guide provides a comparative analysis of the pharmacokinetic profiles of different formulations of a dammarane-type triterpenoid. Due to a lack of publicly available comparative pharmacokinetic data for Dammar-20(21)-en-3,24,25-triol, this report utilizes data from a closely related and structurally similar compound, 20(R)-25-methoxyl-dammarane-3β, 12β, 20-triol (25-OCH3-PPD), to illustrate the impact of formulation on oral bioavailability. The findings and methodologies presented herein serve as a practical model for researchers and drug development professionals working with this compound and other poorly soluble compounds.

The focus of this comparison is a study that evaluated a nanoemulsion formulation based on a phospholipid complex against a standard suspension of 25-OCH3-PPD. The data unequivocally demonstrates that advanced formulation strategies can significantly enhance the absorption and systemic exposure of dammarane (B1241002) triterpenoids.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of 25-OCH3-PPD in rats following oral administration of a nanoemulsion and a suspension at a dose of 20 mg/kg.

FormulationCmax (ng/mL·h)AUC(0–24 h) (ng/mL·h)T1/2 (h)Relative Bioavailability (%)
Suspension 26.6597.242.51100 (Reference)
Nanoemulsion 97.24354.933.58365

Data extracted from a study on 20(R)-25-methoxyl-dammarane-3β, 12β, 20-triol, a structural analog of this compound.

The results clearly indicate a substantial improvement in the oral bioavailability of the nanoemulsion formulation. The peak plasma concentration (Cmax) and the total drug exposure over 24 hours (AUC) were approximately 3.9-fold and 3.5-fold higher, respectively, for the nanoemulsion compared to the suspension[1][2]. This enhancement is attributed to the improved solubility and absorption characteristics of the nanoformulation.

Experimental Protocols

The following methodologies are based on the protocols described in the pharmacokinetic studies of 25-OCH3-PPD and are representative of the standard procedures used in the preclinical evaluation of drug formulations.

Formulation Development

Suspension: The pure compound was suspended in an aqueous vehicle, likely containing a suspending agent such as carboxymethyl cellulose, to ensure uniform dosing.

Nanoemulsion based on Phospholipid Complex:

  • Preparation of the Phospholipid Complex: 25-OCH3-PPD was complexed with phospholipids (B1166683) using a solvent evaporation method. This complex enhances the lipophilicity of the drug.

  • Formation of the Nanoemulsion: The prepared drug-phospholipid complex was dissolved in an oil phase, which was then emulsified in an aqueous phase containing a hydrophilic surfactant. The nanoemulsion was formed using a high-energy method such as sonication to achieve a small and uniform droplet size.

In Vivo Pharmacokinetic Study

Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies. The animals are typically fasted overnight before drug administration to minimize variability in gastrointestinal absorption.

Drug Administration:

  • The nanoemulsion and suspension formulations were administered orally to different groups of rats at a specified dose.

  • For intravenous administration, to determine absolute bioavailability, the drug is typically dissolved in a suitable vehicle and injected via the tail vein[3].

Blood Sampling: Blood samples were collected from the jugular vein or another appropriate site at predetermined time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). The blood was collected in tubes containing an anticoagulant and then centrifuged to obtain plasma.

Bioanalytical Method:

  • Sample Preparation: Plasma samples were treated to precipitate proteins and extract the drug and an internal standard. This is often achieved through protein precipitation with a solvent like methanol (B129727) or acetonitrile.

  • Quantification: The concentration of the drug in the plasma samples was determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method. This technique offers high sensitivity and selectivity for quantifying drug molecules in complex biological matrices.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for a comparative pharmacokinetic study of different drug formulations.

G Comparative Pharmacokinetic Study Workflow cluster_formulation Formulation Preparation cluster_animal_study In Vivo Study cluster_analysis Bioanalysis cluster_data_analysis Data Interpretation formulation1 Formulation A (e.g., Suspension) dosing Oral Administration to Rats (Two Groups) formulation1->dosing formulation2 Formulation B (e.g., Nanoemulsion) formulation2->dosing sampling Serial Blood Sampling dosing->sampling extraction Plasma Sample Preparation (Protein Precipitation & Extraction) sampling->extraction quantification HPLC-MS/MS Analysis extraction->quantification pk_params Pharmacokinetic Parameter Calculation (Cmax, AUC, T1/2) quantification->pk_params comparison Comparative Analysis of Pharmacokinetic Profiles pk_params->comparison

Caption: Workflow for comparing pharmacokinetic profiles.

This guide highlights the critical role of formulation in optimizing the therapeutic potential of dammarane triterpenoids. The presented case study on a structural analog provides a clear framework for conducting and interpreting comparative pharmacokinetic studies for this compound. Future research should focus on applying these principles to develop and evaluate novel delivery systems for this promising natural compound.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Dammar-20(21)-en-3,24,25-triol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Dammar-20(21)-en-3,24,25-triol, a triterpenoid (B12794562) compound used in various research applications.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

II. Chemical and Physical Properties

Understanding the properties of this compound is crucial for its safe handling and disposal.

PropertyValueSource
Molecular Formula C₃₀H₅₂O₃[1][2][3][4]
Molecular Weight 460.73 g/mol [1][2][4]
Appearance Powder[1]
Solubility Soluble in DMSO[5]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[1]

III. Step-by-Step Disposal Procedures

The proper disposal route for this compound depends on its form (pure compound, in solution, or as contaminated material) and the quantity to be disposed of.

Step 1: Waste Identification and Classification

  • Identify the Waste Stream: Determine if the waste is the pure solid compound, a solution containing the compound, or contaminated labware (e.g., pipette tips, vials, gloves).

  • Hazard Assessment: While specific toxicity data is limited, as a research chemical, this compound should be treated as potentially hazardous. It is not listed as an acutely toxic waste (P-list) or a toxic waste (U-list) by the EPA, but it should be managed as a chemical waste.[6][7]

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Keep it separate from non-hazardous laboratory trash.

Step 2: Preparing for Disposal

  • Pure Solid Compound:

    • If the original container is intact and properly labeled, it can be prepared for waste pickup.

    • If the compound needs to be transferred, use a compatible, sealable container. Label the new container clearly with the full chemical name: "this compound".

  • Solutions Containing the Compound:

    • Collect all solutions in a designated, leak-proof, and chemically compatible waste container.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name of all components (including solvents), and their approximate concentrations.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Contaminated Labware and Debris:

    • Collect all contaminated solid waste (e.g., gloves, weigh boats, paper towels) in a designated, lined, and sealable container.

    • Label the container as "Solid Chemical Waste" and list the contaminating chemical(s).

    • Sharps (needles, broken glass) must be placed in a designated sharps container.

Step 3: Storage and Collection

  • Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area within your laboratory. This area should be secure, away from general traffic, and clearly marked.

  • Arrange for Pickup: Contact your institution's EHS department or hazardous waste management provider to schedule a pickup for the waste. Follow their specific procedures for requesting a collection.

Never dispose of this compound, in any form, down the sanitary sewer or in the regular trash. [8][9]

IV. Experimental Protocols Cited

This document does not cite specific experimental protocols for disposal, as the recommended procedures are based on general laboratory safety guidelines for chemical waste management. The core principle is to manage the compound as a chemical waste through an approved institutional hazardous waste program.

V. Disposal Workflow Diagram

G cluster_start Start: Identify Waste cluster_form Determine Form of Waste cluster_contain Contain and Label cluster_end Final Disposal start This compound Waste pure Pure Solid Compound start->pure solution Solution start->solution contaminated Contaminated Material start->contaminated contain_pure Use original or compatible, sealed container. Label with full chemical name. pure->contain_pure contain_solution Collect in a labeled, leak-proof container. List all components and concentrations. solution->contain_solution contain_contaminated Collect in a labeled, lined, sealed container. List contaminants. contaminated->contain_contaminated store Store in designated Satellite Accumulation Area contain_pure->store contain_solution->store contain_contaminated->store pickup Arrange for pickup by EHS/ Hazardous Waste Management store->pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dammar-20(21)-en-3,24,25-triol
Reactant of Route 2
Dammar-20(21)-en-3,24,25-triol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.